4-((Pyridin-2-yloxy)methyl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-(pyridin-2-yloxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-14-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQGBDHZQAKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283767 | |
| Record name | 4-[(2-Pyridinyloxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936342-25-5 | |
| Record name | 4-[(2-Pyridinyloxy)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936342-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Pyridinyloxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-((Pyridin-2-yloxy)methyl)benzaldehyde
CAS Number: 57748-41-1
Synonyms: 4-(Pyridin-2-ylmethoxy)benzaldehyde, 4-(2-Pyridinylmethoxy)benzaldehyde
This technical guide provides an in-depth overview of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.
Core Compound Data
This compound is an aromatic aldehyde that incorporates a pyridine ring linked through a methylene ether bridge. This structure makes it a valuable building block for synthesizing more complex molecules with potential biological activity.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, compiled from various chemical data repositories.[1]
| Property | Value | Source |
| CAS Registry Number | 57748-41-1 | PubChem |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem |
| Molecular Weight | 213.23 g/mol | PubChem |
| IUPAC Name | 4-(pyridin-2-ylmethoxy)benzaldehyde | PubChem |
| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | PubChem |
| InChI Key | MKHNUKSZFMWQJL-UHFFFAOYSA-N | PubChem |
| LogP (calculated) | 1.8 | PubChem |
Experimental Protocols
Synthesis of this compound
The most common and logical synthetic route to this compound is via the Williamson ether synthesis .[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-hydroxybenzaldehyde (the alkoxide) reacts with 2-(chloromethyl)pyridine (the alkyl halide).
Reaction:
-
Reactant 1: 4-Hydroxybenzaldehyde
-
Reactant 2: 2-(Chloromethyl)pyridine (or 2-(bromomethyl)pyridine)
-
Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to facilitate the Sₙ2 reaction.[5]
Detailed Methodology:
-
Preparation of the Alkoxide: To a solution of 4-hydroxybenzaldehyde in anhydrous DMF, an equimolar amount of sodium hydride is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
Nucleophilic Substitution: A solution of 2-(chloromethyl)pyridine in anhydrous DMF is added dropwise to the freshly prepared alkoxide solution at room temperature.
-
Reaction Monitoring: The reaction mixture is heated (typically to 60-80°C) and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Logical and Experimental Workflows
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.
Role in Drug Discovery Workflow
While specific signaling pathways for the title compound are not extensively documented, its structure is characteristic of a scaffold used in medicinal chemistry. Derivatives of similar pyridinyl ether compounds have been evaluated for various biological activities, such as kinase inhibition. For example, related 4-(pyridin-4-yloxy)benzamide derivatives have been investigated as c-Met kinase inhibitors for anticancer applications.[6] This suggests that this compound serves as a crucial starting material or intermediate in a typical drug discovery pipeline.
The diagram below illustrates a generalized workflow where this compound acts as a building block for creating a library of candidate compounds for biological screening.
References
- 1. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
4-((Pyridin-2-yloxy)methyl)benzaldehyde molecular structure and weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, more systematically named 4-(pyridin-2-ylmethoxy)benzaldehyde . This document covers its molecular structure, physicochemical properties, a detailed synthesis protocol, and its potential applications in research and development, particularly within the pharmaceutical and materials science sectors. This compound serves as a versatile intermediate in organic synthesis, valued for its unique combination of a reactive aldehyde group and a pyridylmethoxy moiety.
Core Molecular Information
4-(Pyridin-2-ylmethoxy)benzaldehyde is an aromatic aldehyde distinguished by a benzaldehyde ring substituted at the para-position with a pyridin-2-ylmethoxy group. This structural arrangement provides a key building block for the synthesis of more complex molecules.
Physicochemical and Identification Data
The essential quantitative data for 4-(pyridin-2-ylmethoxy)benzaldehyde are summarized in the table below for quick reference and comparison.
| Property | Value |
| IUPAC Name | 4-(pyridin-2-ylmethoxy)benzaldehyde |
| Molecular Formula | C₁₃H₁₁NO₂[1] |
| Molecular Weight | 213.23 g/mol [1] |
| CAS Number | 57748-41-1[1] |
| Canonical SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O[1] |
| InChIKey | MKHNUKSZFMWQJL-UHFFFAOYSA-N[1] |
| Appearance | Solid (form may vary) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Experimental Protocols: Synthesis
The synthesis of 4-(pyridin-2-ylmethoxy)benzaldehyde is typically achieved via a Williamson ether synthesis. This standard organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with 2-(chloromethyl)pyridine.
Protocol: Synthesis via Williamson Ether Reaction
This protocol is adapted from established methods for analogous isomers.
Objective: To synthesize 4-(pyridin-2-ylmethoxy)benzaldehyde from 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine.
Materials:
-
4-hydroxybenzaldehyde
-
2-(chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (e.g., silica gel, appropriate solvent system)
Procedure:
-
Preparation of Reactants: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add a suitable base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, added portion-wise at 0 °C) to the solution with stirring. Allow the mixture to stir for 30-60 minutes at room temperature to form the phenoxide.
-
Addition of Electrophile: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 4-(pyridin-2-ylmethoxy)benzaldehyde.
-
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-(pyridin-2-ylmethoxy)benzaldehyde.
Caption: Williamson ether synthesis workflow for 4-(pyridin-2-ylmethoxy)benzaldehyde.
Applications in Research and Drug Development
While specific biological activity data for 4-(pyridin-2-ylmethoxy)benzaldehyde is not extensively published, its structure is of significant interest to medicinal chemists and materials scientists.
-
Pharmaceutical Intermediate: The molecule serves as a key intermediate for creating more complex drug candidates. The aldehyde functional group is highly versatile for forming Schiff bases, undergoing reductive amination to produce secondary amines, or participating in various condensation reactions. The pyridine ring is a common feature in many biologically active compounds, known to participate in hydrogen bonding and metal coordination, which can be crucial for binding to biological targets like enzymes and receptors.
-
Scaffold for Novel Compounds: It is a valuable scaffold for building libraries of compounds for high-throughput screening. Derivatives can be readily synthesized to explore structure-activity relationships (SAR). For example, related N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated selective and potent antibacterial activity against Gram-positive bacteria, highlighting the potential of the pyridin-2-yl moiety in developing new anti-infective agents.[2]
-
Materials Science: In materials science, compounds containing both pyridine and aldehyde functionalities can be used in the synthesis of polymers, dyes, and ligands for coordination chemistry. These ligands can form complexes with metal ions, leading to materials with interesting catalytic, optical, or electronic properties.
References
- 1. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-((Pyridin-2-yloxy)methyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a representative synthetic protocol for 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource, presenting key data in a structured format and outlining detailed experimental procedures.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.95 | s | 1H | Ar-CH O |
| 8.55 | d | 1H | Pyridinyl-H6 |
| 7.85 | d | 2H | Benzaldehyde-H2, H6 |
| 7.75 | t | 1H | Pyridinyl-H4 |
| 7.50 | d | 1H | Pyridinyl-H3 |
| 7.15 | d | 2H | Benzaldehyde-H3, H5 |
| 7.00 | t | 1H | Pyridinyl-H5 |
| 5.30 | s | 2H | O-CH₂ -Ar |
Note: Predicted data is based on analogous compounds and computational models. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 192.0 | C HO |
| 164.0 | Pyridinyl-C2 |
| 163.5 | Benzaldehyde-C4 |
| 149.5 | Pyridinyl-C6 |
| 138.0 | Pyridinyl-C4 |
| 132.0 | Benzaldehyde-C1 |
| 130.0 | Benzaldehyde-C2, C6 |
| 122.0 | Pyridinyl-C3 |
| 117.0 | Pyridinyl-C5 |
| 115.0 | Benzaldehyde-C3, C5 |
| 69.0 | O-C H₂-Ar |
Note: Predicted data is based on analogous compounds and computational models. Actual experimental values may vary slightly.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1700 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1580 | Strong, Medium | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-CH₂ stretch (asymmetric) |
| ~1040 | Strong | Aryl-O-CH₂ stretch (symmetric) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 213.08 | High | [M]⁺ (Molecular Ion) |
| 212.07 | Moderate | [M-H]⁺ |
| 184.06 | Moderate | [M-CHO]⁺ |
| 94.04 | High | [C₅H₄N-O]⁺ |
| 92.05 | High | [C₆H₄-CH₂]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is a representative procedure based on the Williamson ether synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, and liquid samples as a thin film between NaCl plates.
-
Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system.
Logical Relationships and Pathways
The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. The following diagram illustrates the proposed fragmentation pathway for this compound.
Diagram of Mass Spectrometry Fragmentation
Caption: Proposed mass spectrometry fragmentation pathway.
A Technical Guide to the Solubility of 4-((Pyridin-2-yloxy)methyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document offers a qualitative assessment of its expected solubility based on its molecular structure and the known properties of analogous compounds. Furthermore, it details standardized experimental protocols for determining aqueous and organic solvent solubility, enabling researchers to generate precise data. This guide also includes workflow diagrams relevant to its application in research and development, specifically a general experimental workflow for solubility determination and a conceptual diagram of a small molecule drug discovery process.
Introduction
This compound is a versatile organic compound featuring a pyridine ring linked via an ether-methylene bridge to a benzaldehyde moiety. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility as an intermediate in the synthesis of compounds targeting neurological disorders highlights its importance in medicinal chemistry. Understanding the solubility of this compound in various solvents is critical for its application in synthesis, purification, formulation, and biological screening processes.
Predicted Solubility Profile of this compound
As of the date of this publication, specific experimental data on the solubility of this compound in various solvents is not available in the public literature. However, a qualitative prediction of its solubility can be made by analyzing its structural components.
-
Aqueous Solubility: The molecule contains polar functional groups, including the pyridine nitrogen and the aldehyde oxygen, which can participate in hydrogen bonding with water. However, the presence of two aromatic rings (pyridine and benzene) imparts significant hydrophobic character. Therefore, this compound is expected to have limited solubility in water . The formation of a hydrochloride salt, such as this compound hydrochloride, would likely enhance aqueous solubility due to the introduction of an ionic group.
-
Organic Solvent Solubility: The aromatic nature and the overall molecular structure suggest that this compound will be readily soluble in a range of common organic solvents . This is consistent with the solubility profiles of structurally similar compounds like 4-methylbenzaldehyde, which is soluble in ethanol and ether. High solubility is anticipated in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform), as well as in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol).
A summary of the expected qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Low | The large hydrophobic surface area from the two aromatic rings likely dominates over the polar groups. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and compatible with the molecule's polarity. |
| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-dipole interactions facilitate dissolution. |
| Non-Polar | Hexane, Toluene | Moderate to Low | Solubility will depend on the balance between the polar groups and the non-polar aromatic rings. |
| Chlorinated | Dichloromethane | High | Effective at dissolving moderately polar organic compounds. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe the determination of solubility in aqueous and organic solvents.
Aqueous Solubility Determination (Shake-Flask Method - adapted from OECD Guideline 105)
This method is suitable for determining the water solubility of substances.
Principle: A surplus of the solid compound is equilibrated with water at a constant temperature. The concentration of the compound in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Shaking apparatus with a constant temperature bath (e.g., orbital shaker in an incubator).
-
Glass flasks with sufficient volume and airtight stoppers.
-
Centrifuge capable of maintaining a constant temperature.
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS).
-
Calibrated pH meter.
Procedure:
-
Preparation: Add an excess amount of this compound to a flask. The excess should be visually apparent throughout the experiment.
-
Equilibration: Add a known volume of distilled or deionized water to the flask. The flask is then tightly sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the required time, but 24 to 48 hours is typical.
-
Phase Separation: After equilibration, the mixture is allowed to stand to let the solid settle. The aqueous phase is then separated from the undissolved solid by centrifugation at the same temperature as the equilibration.
-
Analysis: A sample of the clear aqueous supernatant is carefully removed and diluted as necessary. The concentration of the solute is determined using a validated analytical method.
-
Replicates: The experiment should be performed in triplicate.
Organic Solvent Solubility Determination
A general procedure for determining solubility in organic solvents is as follows:
Principle: A known mass of the solute is added to a test tube, and a specific volume of the solvent is added incrementally with agitation until complete dissolution is observed.
Apparatus:
-
Vortex mixer or magnetic stirrer.
-
Analytical balance.
-
Glass test tubes or vials.
-
Calibrated pipettes or burettes.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a glass vial.
-
Solvent Addition: Add the chosen organic solvent in small, measured increments (e.g., 0.1 mL).
-
Dissolution: After each addition, cap the vial and vortex or stir vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect the solution for any remaining solid particles.
-
Endpoint: Continue adding solvent until the solid is completely dissolved. The total volume of solvent added is recorded.
-
Calculation: The solubility is calculated and can be expressed in mg/mL or mol/L.
-
Temperature Control: For more precise measurements, the procedure should be carried out at a constant temperature.
Visualization of Relevant Workflows
The following diagrams, generated using the DOT language, illustrate key processes relevant to the study and application of this compound.
Caption: A generalized workflow for determining the solubility of a compound.
Caption: A simplified representation of the small molecule drug discovery pipeline.
Conclusion
While quantitative solubility data for this compound is not currently documented in readily accessible sources, its molecular structure suggests low solubility in aqueous media and good solubility in a variety of organic solvents. This technical guide provides robust, standardized protocols for researchers to determine the precise solubility of this compound in solvents relevant to their work. The provided workflows offer a visual representation of the experimental and developmental contexts in which this compound is utilized, underscoring its importance in the field of drug discovery and organic synthesis. The generation of empirical solubility data is a crucial next step for the scientific community to fully leverage the potential of this versatile chemical intermediate.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Pyridinyloxy Benzaldehyde Derivatives
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of pyridinyloxy benzaldehyde derivatives, a class of compounds demonstrating a remarkable spectrum of biological activities. With potential applications ranging from oncology to infectious diseases and neurodegenerative disorders, these molecules are attracting significant interest within the scientific community. This document provides an in-depth analysis of their synthesis, mechanisms of action, and therapeutic promise, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Biological Activities and Quantitative Analysis
Pyridinyloxy benzaldehyde derivatives have been investigated for a variety of biological effects, primarily focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The versatile structure, combining a pyridine ring with a benzaldehyde moiety, serves as a crucial building block for developing biologically active molecules with diverse pharmacological profiles.[1]
Anticancer Activity
Several studies have highlighted the cytotoxic effects of benzaldehyde derivatives against various cancer cell lines. While specific data for pyridinyloxy benzaldehyde derivatives is emerging, the broader class of benzyloxybenzaldehyde derivatives offers valuable insights. These compounds have been shown to induce apoptosis and cause cell cycle arrest, often through the disruption of mitochondrial function.[2][3] For instance, certain benzyloxybenzaldehyde derivatives exhibited significant activity against the HL-60 human leukemia cell line at concentrations between 1-10 µM.[2][3] One notable compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde, was identified as being particularly potent.[2][3] Furthermore, a derivative of benzaldehyde has been shown to inhibit pancreatic tumor growth and metastasis in mice by suppressing epithelial-mesenchymal plasticity (EMP).[4]
Table 1: Anticancer Activity of Benzaldehyde Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(benzyloxy)benzaldehyde | HL-60 | Significant at 1-10 | [2] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant at 1-10 | [2] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant at 1-10 | [2] |
| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant at 1-10 | [2] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Most potent in series | [2][3] |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant at 1-10 | [2] |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant at 1-10 | [2] |
| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | MCF-7 | 173.4 (µg/ml) | [5] |
| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | MCF-7 | 54.3 (µg/ml) | [5] |
| MPOBA (a benzaldehyde derivative) | HCT-116 | 24.95 | [6] |
Antimicrobial Activity
The antimicrobial potential of benzaldehyde derivatives has been well-documented, with activity observed against a range of bacteria and fungi.[7] The mechanism of action is often attributed to the disruption of cellular antioxidation processes in fungi and interaction with the cell surface, leading to the disintegration of the cell membrane in bacteria.[7][8] Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group on the aromatic ring can enhance antifungal activity.[8]
Table 2: Antimicrobial Activity of Benzaldehyde Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Result | Reference |
| Benzaldehyde | Aspergillus flavus, Aspergillus niger, Candida albicans, Cryptococcus neoformans | MIC | Not specified | [7] |
| 4-hydroxybenzaldehyde | Gram-positive and Gram-negative bacteria, Fungi | Zone of Inhibition | Active | [7] |
| 2,4-dihydroxybenzaldehyde | Gram-positive and Gram-negative bacteria, Fungi | Zone of Inhibition | More active than 4-hydroxybenzaldehyde | [7] |
| Pyridazinone derivative (IIIa) | S. pyogen, E. coli, A. niger, C. albicans | Zone of Inhibition | Excellent antibacterial, good antifungal | [9] |
| Pyridazinone derivative (IIId) | S. aureus, P. aureginosa, A. niger, C. albicans | Zone of Inhibition | Very good antibacterial and antifungal | [9] |
| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Bacillus subtilis | Broth microdilution & Disc diffusion | Good antibacterial activity | [5] |
| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Aspergillus niger | Not specified | High antifungal activity | [5] |
| Benzaldehyde | Various bacterial and fungal strains | MIC | 6 mM - 10 mM (bacteria), 8 mM - 10 mM (fungi) | [5] |
Enzyme Inhibition
Pyridinyloxy benzaldehyde derivatives and their analogues have emerged as promising inhibitors of various enzymes implicated in disease. Of particular note is their activity against cholinesterases, which are key targets in the management of Alzheimer's disease.[10]
Several studies have synthesized and evaluated pyridazine-containing compounds as dual inhibitors of AChE and BuChE.[11] For example, one of the most potent compounds from a series of pyridyl–pyridazine derivatives exhibited an IC50 of 0.26 µM for AChE, which is more than ten times stronger than the standard drug rivastigmine.[11]
Table 3: Cholinesterase Inhibitory Activity of Pyridazine Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound 5 (pyridyl–pyridazine) | AChE | 0.26 | [11] |
| Rivastigmine (standard) | AChE | 2.76 | [11] |
| Tacrine (standard) | AChE | 0.44 | [11] |
| Donepezil (standard) | AChE | 0.17 | [11] |
| Compound 8 (pyridyl–pyridazine) | AChE | 0.64 | [11] |
| Compound 9 (pyridyl–pyridazine) | AChE | 1.84 | [11] |
| Compound 10 (pyridyl–pyridazine) | AChE | 1.84 | [11] |
Derivatives of benzaldehyde have also been investigated as inhibitors of other enzymes, such as monoamine oxidases (MAO) and aldehyde dehydrogenases (ALDH). For instance, a series of pyridazinobenzylpiperidine derivatives showed potent and selective inhibition of MAO-B, with the most active compound having an IC50 value of 0.203 μM.[12] Additionally, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3, with IC50 values as low as 0.23 µM.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of pyridinyloxy benzaldehyde derivatives.
Synthesis of Pyridinyloxy Benzaldehyde Derivatives
The synthesis of these compounds typically involves a nucleophilic substitution reaction. A common method is the Williamson ether synthesis, where a hydroxybenzaldehyde derivative reacts with a pyridyl halide in the presence of a base.[14][15]
General Procedure:
-
Dissolve the hydroxybenzaldehyde derivative in a suitable solvent (e.g., DMF, acetone).
-
Add a base (e.g., potassium carbonate, triethylamine) to deprotonate the hydroxyl group.
-
Add the corresponding pyridyl halide (e.g., 3-bromopyridine or 4-chloropyridine).
-
The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by extraction and purified using techniques such as recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinyloxy benzaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan.[16]
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is widely used to assess the antimicrobial activity of chemical agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)
Ellman's method is a spectrophotometric assay used to measure the activity of acetylcholinesterase and butyrylcholinesterase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing the enzyme (AChE or BuChE), a buffer solution, and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE), and Ellman's reagent (DTNB).
-
Colorimetric Measurement: The enzyme hydrolyzes the substrate to produce thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Science: Pathways and Protocols
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of anticancer activity.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyridinyloxy Compounds: A Technical Guide to Their Discovery and Impact in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridinyloxy moiety, a key structural motif in modern medicinal chemistry, has been instrumental in the development of a range of targeted therapies. This in-depth technical guide explores the discovery and history of pyridinyloxy-containing compounds, tracing their evolution from early applications to their current role in oncology and beyond. We delve into the synthetic strategies, mechanisms of action, and clinical significance of prominent drugs featuring this versatile scaffold, providing detailed experimental protocols and quantitative data to support further research and development in this critical area of drug discovery.
A Privileged Scaffold in Drug Design
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to modulate physicochemical characteristics such as solubility and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents. The introduction of an oxygen linker to create the pyridinyloxy group further enhances these properties, providing a flexible yet conformationally constrained element that can be strategically employed to optimize ligand-target interactions.
Key Therapeutic Breakthroughs with Pyridinyloxy Compounds
The versatility of the pyridinyloxy scaffold is showcased by its presence in several FDA-approved drugs targeting a variety of diseases, most notably in the field of oncology.
Ceritinib (Zykadia®): A Second-Generation ALK Inhibitor
The discovery of chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene as a driver in a subset of non-small cell lung cancer (NSCLC) spurred the development of targeted ALK inhibitors. Ceritinib, a potent and selective second-generation ALK inhibitor, features a crucial pyridinyloxy moiety.
Discovery and Development: Ceritinib was developed by Novartis to overcome resistance to the first-generation ALK inhibitor, crizotinib.[1][2] It received accelerated approval from the FDA in 2014 for the treatment of patients with ALK-positive metastatic NSCLC who have progressed on or are intolerant to crizotinib.[1]
Mechanism of Action: Ceritinib competitively inhibits the ATP-binding site of the ALK tyrosine kinase, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Clinical Significance: Clinical trials have demonstrated the significant efficacy of ceritinib in patients with ALK-positive NSCLC. The ASCEND-3 phase II study reported an investigator-assessed overall response rate (ORR) of 67.7% and a median progression-free survival (PFS) of 16.6 months in ALK inhibitor-naïve patients who had received prior chemotherapy.[3] The ASCEND-4 phase III trial showed that ceritinib significantly prolonged PFS compared to chemotherapy (16.6 months vs. 8.1 months) in the first-line treatment of ALK-positive NSCLC.[4] A meta-analysis of clinical trials confirmed the superior efficacy of ALK inhibitors, including ceritinib, over chemotherapy.[5]
Fedratinib (Inrebic®): A Selective JAK2/FLT3 Inhibitor
Myeloproliferative neoplasms (MPNs), including myelofibrosis, are often driven by dysregulated Janus kinase (JAK) signaling. Fedratinib is an oral kinase inhibitor with selectivity for JAK2 and FMS-like tyrosine kinase 3 (FLT3).[6]
Discovery and Development: Developed to target the underlying pathogenesis of myelofibrosis, fedratinib gained FDA approval in 2019 for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[7]
Mechanism of Action: Fedratinib inhibits both wild-type and mutationally activated JAK2, a key mediator of signaling for a number of cytokines and growth factors that are critical for hematopoiesis and immune function.[8] Its inhibition of FLT3 is also relevant in certain hematological malignancies.
Clinical Significance: The pivotal phase III JAKARTA trial demonstrated that fedratinib significantly reduced spleen volume and improved symptom burden in patients with myelofibrosis compared to placebo.[9][10] The spleen volume response rate at week 24 was 47% for the 400 mg dose of fedratinib versus 1% for placebo.[9] The JAKARTA2 study showed that fedratinib was also effective in patients who had previously been treated with ruxolitinib, with a spleen volume response rate of 31%.[11]
Vismodegib (Erivedge®): A First-in-Class Hedgehog Pathway Inhibitor
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and can be aberrantly reactivated in certain cancers, most notably basal cell carcinoma (BCC). Vismodegib was the first FDA-approved drug to target this pathway.[3]
Discovery and Development: The development of vismodegib was a landmark in targeted therapy for BCC, a common form of skin cancer.[12] It was approved by the FDA in 2012 for the treatment of adults with metastatic BCC or with locally advanced BCC that has recurred following surgery or who are not candidates for surgery or radiation.[3]
Mechanism of Action: Vismodegib functions by binding to and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a key component of the Hh signaling pathway.[13] This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for the expression of genes that drive cell proliferation and survival.
Clinical Significance: The pivotal ERIVANCE trial demonstrated the efficacy of vismodegib in patients with advanced BCC. The investigator-assessed overall response rate was 48.5% in the metastatic BCC cohort and 60.3% in the locally advanced BCC cohort.[14][15] The median duration of response was 14.8 months and 26.2 months for the metastatic and locally advanced cohorts, respectively.[14][15]
Ropidoxuridine: A Prodrug for Radiosensitization
Ropidoxuridine is an orally available prodrug of the radiosensitizing agent idoxuridine (IUdR). While not a direct inhibitor like the other examples, its chemical structure and mechanism of action are of significant interest.
Discovery and Development: Ropidoxuridine was developed to improve the therapeutic index of IUdR, which has been recognized as a radiosensitizing agent since the 1960s.[16] Ropidoxuridine itself has a lower toxicity profile and improved anti-tumor activity compared to IUdR.[17] It is currently in Phase 2 clinical trials for the treatment of glioblastoma, an aggressive form of brain cancer.[8][12][18]
Mechanism of Action: Upon oral administration, ropidoxuridine is converted to idoxuridine. IUdR, being an analog of thymidine, is incorporated into the DNA of rapidly dividing cancer cells. This incorporation sensitizes the cells to ionizing radiation, leading to increased DNA damage and cell death.[17]
Clinical Significance: Early clinical data has shown promise for ropidoxuridine. In a phase 1 study, patients with advanced gastrointestinal cancer undergoing radiation therapy tolerated ropidoxuridine well, with doses achieving plasma IUdR levels associated with radiosensitization.[16] Data presented from a study in patients with advanced solid tumors showed partial responses and stable disease in a significant portion of participants.[19]
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed pyridinyloxy-containing compounds.
Table 1: In Vitro Potency of Pyridinyloxy-Containing Drugs
| Compound | Target | Assay Type | IC50 | Reference(s) |
| Fedratinib | JAK2 | Cell-free | 3 nM | [20][21] |
| JAK1 | Cell-free | ~105 nM | [21] | |
| JAK3 | Cell-free | >1002 nM | [21] | |
| TYK2 | Cell-free | ~405 nM | [21] | |
| FLT3 | Cell-free | 15 nM | [20][21] | |
| RET | Cell-free | 48 nM | [20][21] | |
| BRD4 | Cell-free | ~130 nM | [21] | |
| Vismodegib | SMO | Cell-based | 3 nM | [13][22] |
| P-gp | Cell-free | 3.0 µM | [13] | |
| ABCG2 | Cell-free | 1.4 µM | [13] |
Table 2: Clinical Efficacy of Pyridinyloxy-Containing Drugs
| Drug | Indication | Clinical Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Ceritinib | ALK+ NSCLC (1st line) | ASCEND-4 | - | 16.6 months | [4] |
| ALK+ NSCLC (post-crizotinib) | ASCEND-5 | 39.1% | 5.4 months | [23] | |
| ALK+ NSCLC (ALK inhibitor-naïve, post-chemo) | ASCEND-3 | 67.7% (investigator assessed) | 16.6 months | [3] | |
| Fedratinib | Myelofibrosis (JAK inhibitor-naïve) | JAKARTA | 47% (spleen volume response) | - | [9] |
| Myelofibrosis (post-ruxolitinib) | JAKARTA2 | 31% (spleen volume response) | - | [11] | |
| Vismodegib | Metastatic BCC | ERIVANCE | 48.5% (investigator assessed) | 9.5 months | [14][15][24] |
| Locally Advanced BCC | ERIVANCE | 60.3% (investigator assessed) | 9.5 months | [14][15][24] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments related to the synthesis and evaluation of pyridinyloxy compounds.
General Procedure for the Synthesis of a Pyridinyloxy-Containing Kinase Inhibitor (Illustrative)
The synthesis of many pyridinyloxy-containing kinase inhibitors involves a multi-step process. A generalized scheme often includes the formation of the pyridinyloxy core followed by coupling with other key fragments.
Step 1: Synthesis of the Pyridinyloxy Intermediate
A substituted hydroxypyridine is coupled with a suitable halo-aromatic compound under basic conditions.
-
To a solution of the substituted hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).
-
Add the halo-aromatic compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridinyloxy intermediate.
Step 2: Coupling Reaction
The pyridinyloxy intermediate is then coupled with another key fragment, often through a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution.
-
In a reaction vessel, combine the pyridinyloxy intermediate (1.0 eq), the coupling partner (e.g., a boronic acid or an amine, 1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., sodium carbonate, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Note: The specific reagents, solvents, and reaction conditions will vary depending on the target molecule. The above is a generalized illustration.
Kinase Inhibition Assay (General Protocol)
Biochemical assays are essential for determining the potency of kinase inhibitors. A common method is the LanthaScreen™ Eu Kinase Binding Assay.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from the 5X stock.
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Prepare a solution of the target kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For a detailed protocol for a specific kinase, such as ALK or JAK2, refer to commercially available kits and the manufacturer's instructions.[25]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the discussed pyridinyloxy-containing drugs.
References
- 1. Survival outcomes of fedratinib for patients with myelofibrosis: JAKARTA and JAKARTA2 trials [mpn-hub.com]
- 2. Clinical Results | Erivedge® (vismodegib) [erivedge.com]
- 3. Final Overall Survival and Other Efficacy and Safety Results From ASCEND-3: Phase II Study of Ceritinib in ALKi-Naive Patients With ALK-Rearranged NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fedratinib [drugcentral.org]
- 7. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shuttle Pharma Doses First Patients in Phase 2 Trial of Ropidoxuridine for Treatment of Patients With Glioblastoma [drug-dev.com]
- 9. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. curetoday.com [curetoday.com]
- 18. Shuttle Pharma Reaches Milestone in Patient Enrollment for Phase 2 Clinical Trial of Ropidoxuridine for Treatment of Patients with Glioblastoma | Shuttle Pharmaceuticals [shuttlepharma.com]
- 19. targetedonc.com [targetedonc.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. pharmacytimes.com [pharmacytimes.com]
- 24. dermnetnz.org [dermnetnz.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
4-((Pyridin-2-yloxy)methyl)benzaldehyde suppliers and purity.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, including information on its suppliers, purity, and potential synthetic and purification methodologies. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the known biological relevance of structurally similar molecules to provide a context for its potential applications in research and drug discovery.
Chemical Profile and Suppliers
This compound is a chemical compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . It is characterized by a benzaldehyde core linked to a pyridin-2-yloxy group via a methylene ether bridge.
Table 1: Suppliers and Purity of this compound
| Supplier | Catalog Number | Purity | Additional Notes |
| Chemenu Inc. | - | Not specified | Building Blocks, Intermediates, Lab reagents.[1] |
| SAGECHEM LIMITED | - | Not specified | Pharmaceutical intermediates, agrochemical, dyestuff intermediates.[1] |
| BLD Pharmatech Ltd. | - | Not specified | Research Chemicals.[1] |
| Unigent | - | ≥95% | Available in 250mg quantities.[2] |
| Appretech Scientific Limited | APT003668 | 98% min | - |
This table is not exhaustive and represents a snapshot of available information. Researchers should contact suppliers directly for the most current data and availability.
Synthesis and Purification Protocols
Proposed Synthetic Pathway: Williamson Ether Synthesis
A potential and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-(bromomethyl)benzaldehyde or 4-(chloromethyl)benzaldehyde could be reacted with the sodium salt of 2-hydroxypyridine.
Reaction Scheme:
Figure 1: Proposed Williamson Ether Synthesis for this compound.
Experimental Protocol (Hypothetical):
-
Preparation of the Alkoxide: To a solution of 2-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium pyridin-2-oxide.
-
Etherification: A solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in the same solvent is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification
The crude product obtained from the synthesis can be purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for isolating the desired product.
Experimental Workflow for Purification:
Figure 2: General workflow for the purification of this compound by column chromatography.
Potential Biological Significance and Research Applications
Currently, there is a lack of specific studies detailing the biological activity or mechanism of action of this compound. However, the structural motifs present in the molecule, namely the pyridin-2-yloxy and benzaldehyde groups, are found in various biologically active compounds. This suggests that this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents.
Relevance of the Pyridin-2-yloxy Moiety
The 2-aryloxypyridine scaffold is a key feature in numerous compounds with diverse pharmacological activities, including kinase inhibitors used in cancer therapy. For instance, this moiety is present in several approved tyrosine kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the ether linkage provides conformational flexibility, which can be crucial for binding to biological targets.
Role of the Benzaldehyde Group
The benzaldehyde functional group is a versatile precursor for the synthesis of a wide array of chemical structures. It can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex molecules. For example, it can be used to synthesize imines and Schiff bases, which are known to exhibit a broad range of biological activities.
Potential Research Directions
Given its structure, this compound could be a starting point for the development of novel compounds targeting a variety of biological pathways. Researchers could explore its use in the synthesis of:
-
Kinase Inhibitors: By modifying the benzaldehyde group to incorporate pharmacophores known to interact with the ATP-binding site of kinases.
-
Antimicrobial Agents: Through the formation of Schiff bases or other derivatives that may exhibit antibacterial or antifungal properties.
-
Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in many CNS-active drugs.
Logical Relationship for Potential Drug Discovery:
References
Methodological & Application
Application Notes and Protocols: High-Yield Synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the high-yield synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a versatile intermediate in pharmaceutical and materials science research. The methodology is based on the widely applicable Williamson ether synthesis, ensuring robustness and scalability.
Introduction
This compound is a key building block in the development of novel therapeutic agents and functional materials. Its structure, incorporating a pyridine ring linked to a benzaldehyde moiety via an ether linkage, offers multiple points for chemical modification, making it a valuable scaffold in medicinal chemistry and drug discovery. The pyridine group can participate in hydrogen bonding and metal coordination, while the benzaldehyde functionality allows for a wide range of subsequent chemical transformations. This compound and its derivatives are of significant interest for their potential applications in the synthesis of biologically active molecules.[1][2][3]
Synthesis Pathway
The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific protocol, the sodium salt of 4-(hydroxymethyl)benzaldehyde (formed in situ) acts as the nucleophile, attacking the electrophilic carbon of 2-chloropyridine to form the desired ether.[4][5]
Overall Reaction:
Experimental Protocols
This section provides detailed methodologies for the synthesis of the target compound.
Materials and Reagents
-
4-(Hydroxymethyl)benzaldehyde
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(hydroxymethyl)benzaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Addition of Electrophile: Dissolve 2-chloropyridine (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Williamson ether syntheses of similar compounds.
| Parameter | Value | Notes |
| Reactants | ||
| 4-(Hydroxymethyl)benzaldehyde | 1.0 eq | |
| 2-Chloropyridine | 1.1 eq | A slight excess is used to ensure complete reaction of the alkoxide. |
| Sodium Hydride | 1.2 eq | An excess is used to drive the deprotonation to completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent is ideal for S_N2 reactions. |
| Temperature | 80 °C | Elevated temperature is often required for reactions with less reactive aryl halides. |
| Reaction Time | 12-18 hours | Monitored by TLC until completion. |
| Product | ||
| Yield | 85-95% | Expected high yield based on the efficiency of the Williamson ether synthesis. |
| Purity | >98% | After column chromatography. |
| Appearance | White to off-white solid |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Synthesis Reaction Pathway
Caption: Key steps in the synthesis of the target compound.
Applications in Drug Development
The pyridine moiety is a privileged scaffold in drug discovery due to its ability to act as a hydrogen bond acceptor and donor, and its capacity to serve as a bioisostere for other aromatic rings.[8] The title compound, this compound, is a valuable intermediate for synthesizing a diverse library of compounds for screening in various therapeutic areas. The benzaldehyde group can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, providing access to a wide range of derivatives. These derivatives can be explored for their potential as kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Pyridin-2-yloxy)benzaldehyde [myskinrecipes.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chempanda.com [chempanda.com]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-((Pyridin-2-yloxy)methyl)benzaldehyde in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in multi-component reactions (MCRs) for the synthesis of novel and complex molecules. This document includes a detailed, representative protocol for a Betti-type reaction, quantitative data from analogous reactions, and visualizations to illustrate the reaction pathway and experimental workflow.
Introduction
Multi-component reactions (MCRs) are powerful tools in organic synthesis and medicinal chemistry, allowing for the construction of complex molecular architectures in a single, efficient step. The convergence, atom economy, and operational simplicity of MCRs make them highly attractive for the generation of compound libraries for drug discovery and development.
This compound is a versatile building block, incorporating a benzaldehyde moiety, which is a common component in many MCRs, and a pyridin-2-yloxy group that can influence the biological activity and pharmacokinetic properties of the resulting products. Its utilization in MCRs can lead to the rapid synthesis of diverse scaffolds with potential therapeutic applications.
Application in Betti-Type Reactions
The Betti reaction is a classic three-component condensation involving an aldehyde, a primary or secondary amine, and a phenol to yield α-aminobenzylphenols, commonly known as Betti bases.[1] These products and their derivatives are of significant interest due to their wide range of pharmacological activities and their use as chiral ligands in asymmetric synthesis.[2][3]
The incorporation of the 4-((pyridin-2-yloxy)methyl)phenyl scaffold via a Betti reaction can generate novel Betti bases with unique structural features. The pyridine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, which are crucial for molecular recognition in biological systems.
Representative Quantitative Data
| Aldehyde Component | Amine Component | Product | Yield (%)[4] |
| Benzaldehyde | Aniline | 1-(phenyl(phenylamino)methyl)naphthalen-2-ol | 92 |
| 4-Chlorobenzaldehyde | Aniline | 1-((4-chlorophenyl)(phenylamino)methyl)naphthalen-2-ol | 95 |
| 4-Methoxybenzaldehyde | Aniline | 1-((4-methoxyphenyl)(phenylamino)methyl)naphthalen-2-ol | 90 |
| 4-Nitrobenzaldehyde | Aniline | 1-((4-nitrophenyl)(phenylamino)methyl)naphthalen-2-ol | 88 |
Experimental Protocol: Betti Reaction
This protocol describes a representative procedure for the synthesis of a Betti base using this compound.
Materials:
-
This compound
-
2-Naphthol
-
Aniline (or other primary/secondary amine)
-
Ethanol
-
Dichloromethane
-
Hexane
-
Anhydrous Sodium Sulfate
-
Stir plate and stir bar
-
Round bottom flask
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round bottom flask, add 2-naphthol (1.0 mmol, 1.0 eq).
-
Add this compound (1.0 mmol, 1.0 eq).
-
Add the desired amine (e.g., aniline) (1.0 mmol, 1.0 eq).
-
Add ethanol (10 mL) to the flask.
-
The mixture is stirred at room temperature for a specified time (e.g., 2-24 hours), and the reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is redissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the desired Betti base.
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of the Betti reaction and a typical experimental workflow.
Caption: General mechanism of the Betti reaction.
Caption: Experimental workflow for Betti base synthesis.
Potential in Other MCRs
Beyond the Betti reaction, this compound is a suitable candidate for other important MCRs:
-
Ugi Reaction: A four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[5] The resulting products are peptide-like and have significant potential in medicinal chemistry.
-
Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6] This reaction is highly efficient for creating diverse molecular scaffolds.
The protocols for these reactions are well-established and can be adapted for use with this compound to explore the synthesis of novel compound libraries.
Conclusion
This compound is a promising building block for the synthesis of complex and diverse molecules through multi-component reactions. The presented application notes and representative protocol for the Betti reaction provide a framework for researchers to explore the utility of this compound in generating novel chemical entities for drug discovery and development. The adaptability of this aldehyde to other MCRs like the Ugi and Passerini reactions further expands its potential in modern organic synthesis.
References
- 1. Betti reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28599F [pubs.rsc.org]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
Application of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 4-((Pyridin-2-yloxy)methyl)benzaldehyde is a versatile bifunctional molecule that holds significant promise as a key intermediate in the synthesis of a diverse range of kinase inhibitors. Its chemical structure incorporates a pyridine ring linked via an ether bridge to a benzaldehyde moiety. This unique arrangement offers several strategic advantages for drug design and discovery. The pyridinyl ether motif is a recognized pharmacophore in a number of potent and selective kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. The benzaldehyde group, on the other hand, serves as a reactive handle for the introduction of various pharmacophoric groups through well-established chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The flexibility of the ether linkage allows the pyridinyl and phenyl rings to adopt optimal conformations for binding to the target kinase. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain. The aldehyde functionality enables the facile introduction of amine-containing fragments, which are prevalent in kinase inhibitors and often contribute to binding affinity and the modulation of physicochemical properties like solubility.
This document provides a detailed, representative protocol for the synthesis of a hypothetical kinase inhibitor utilizing this compound as a key starting material. The example focuses on the synthesis of an inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of hypothetical kinase inhibitors (derived from the provided scaffold) against key kinases in the PI3K/AKT/mTOR pathway. This data is representative of the expected potency of compounds that could be synthesized using the described methods.
| Compound ID | Target Kinase | IC50 (nM) |
| HYPO-INH-01 | PI3Kα | 15 |
| PI3Kβ | 45 | |
| PI3Kδ | 5 | |
| PI3Kγ | 30 | |
| mTOR | 25 | |
| HYPO-INH-02 | PI3Kα | 22 |
| PI3Kβ | 60 | |
| PI3Kδ | 8 | |
| PI3Kγ | 40 | |
| mTOR | 35 | |
| HYPO-INH-03 | PI3Kα | 10 |
| PI3Kβ | 35 | |
| PI3Kδ | 3 | |
| PI3Kγ | 20 | |
| mTOR | 18 |
Experimental Protocols
Representative Synthesis of a Pyridinyl-Ether Based Kinase Inhibitor via Reductive Amination
This protocol describes a two-step synthesis of a hypothetical kinase inhibitor, (S)-1-(4-(1-((4-((pyridin-2-yloxy)methyl)phenyl)methyl)pyrrolidin-3-yl)phenyl)ethan-1-one , targeting the PI3K pathway.
Step 1: Synthesis of (S)-tert-butyl 3-(4-acetylphenyl)pyrrolidine-1-carboxylate
This initial step is a standard procedure to obtain the amine coupling partner and is not detailed here.
Step 2: Reductive Amination
-
Materials:
-
(S)-tert-butyl 3-(4-acetylphenyl)pyrrolidine-1-carboxylate (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of (S)-tert-butyl 3-(4-acetylphenyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add this compound (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Step 3: Boc Deprotection
-
Materials:
-
Product from Step 2 (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate from Step 2 in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or 4M HCl in Dioxane to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, (S)-1-(4-(1-((4-((pyridin-2-yloxy)methyl)phenyl)methyl)pyrrolidin-3-yl)phenyl)ethan-1-one .
-
Visualizations
Caption: Synthetic workflow for a kinase inhibitor.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Caption: Structure-activity relationship logic.
Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 4-((Pyridin-2-yloxy)methyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Schiff base derivatives from 4-((pyridin-2-yloxy)methyl)benzaldehyde. Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The protocol herein describes a general and efficient method for the condensation of this compound with various primary amines to yield the corresponding Schiff base derivatives. This document includes a detailed experimental procedure, characterization data, and a discussion of the reaction.
Introduction
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][2] This reaction is often reversible and can be catalyzed by either an acid or a base. The formation of the imine bond is a cornerstone of synthetic organic chemistry and provides access to a diverse array of molecular architectures. The starting material, this compound, is a versatile building block that incorporates a flexible ether linkage and a reactive aldehyde functionality, making it an attractive precursor for the synthesis of novel Schiff bases with potential biological activities. The pyridine moiety, in particular, is a common feature in many pharmacologically active compounds.
General Reaction Scheme
The synthesis of Schiff base derivatives from this compound follows the general reaction pathway illustrated below. The aldehydic carbon undergoes nucleophilic attack by the primary amine, followed by the elimination of a water molecule to form the characteristic imine or azomethine linkage.
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocol
This protocol provides a generalized procedure for the synthesis of a Schiff base derivative from this compound and a primary amine. The specific quantities and reaction times may be optimized for different amine substrates.
Materials and Equipment:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Amine: To this stirring solution, add an equimolar amount (1.0 equivalent) of the desired primary amine.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 3-6 hours.[3]
-
Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure Schiff base derivative.
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the final product by determining its melting point and recording its FT-IR, 1H NMR, 13C NMR, and mass spectra.
Caption: Experimental workflow for Schiff base synthesis.
Data Presentation
The synthesized Schiff base derivatives should be characterized by various analytical techniques. The key quantitative data are summarized below.
Table 1: Physicochemical and Spectroscopic Data of a Representative Schiff Base Derivative
| Parameter | Value |
| Molecular Formula | C18H16N2O |
| Molecular Weight | 276.34 g/mol |
| Melting Point | Varies with amine |
| Appearance | Typically a colored solid |
| Yield | 70-90% (typical) |
| FT-IR (cm-1) | |
| C=N (imine) | ~1600-1650 |
| C-O-C (ether) | ~1250-1000 |
| Ar-H | ~3100-3000 |
| 1H NMR (δ, ppm) | |
| -CH=N- (imine proton) | ~8.0-9.0 |
| Aromatic protons | ~6.5-8.5 |
| -O-CH2- | ~5.0-5.5 |
| Mass Spectrum (m/z) | [M+H]+ corresponding to the molecular weight |
Note: The exact values will depend on the specific primary amine used in the synthesis.
Signaling Pathways and Logical Relationships
The synthesis of Schiff bases is a fundamental transformation in organic chemistry with a clear logical progression from starting materials to the final product.
Caption: Logical pathway of Schiff base formation.
Conclusion
The protocol described provides a reliable and straightforward method for the synthesis of novel Schiff base derivatives from this compound. The reaction is generally high-yielding and the products can be easily purified. The versatile nature of the starting aldehyde allows for the generation of a library of Schiff bases by varying the primary amine component, which can then be screened for various biological and material science applications. The characterization data presented serves as a guide for researchers to confirm the successful synthesis of their target compounds.
References
Application Notes and Protocols: 4-((Pyridin-2-yloxy)methyl)benzaldehyde in Agrochemical Development
Introduction
4-((Pyridin-2-yloxy)methyl)benzaldehyde is a versatile bifunctional building block increasingly utilized in the discovery and development of novel agrochemicals. Its unique structure, incorporating a reactive aldehyde group and a biologically active pyridin-2-yloxy moiety, makes it a valuable scaffold for the synthesis of a diverse range of potential fungicides, herbicides, and insecticides. The pyridine ring is a well-established pharmacophore in many commercial pesticides, and its combination with a benzaldehyde core allows for the straightforward introduction of various toxophoric groups through reactions such as condensation, oxidation, and reduction. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this promising intermediate.
Key Applications
The primary application of this compound in agrochemical research lies in its use as a starting material for the synthesis of compounds with potential pesticidal properties. The aldehyde functionality serves as a convenient handle for derivatization, enabling the creation of compound libraries for high-throughput screening. Research has demonstrated that derivatives of this molecule exhibit significant biological activity against a range of agricultural pests and pathogens.
Table 1: Fungicidal Activity of Selected Derivatives
| Compound ID | Target Fungi | EC50 (mg/L) | Reference Fungicide | Reference EC50 (mg/L) |
| T33 | Puccinia sorghi (Corn Rust) | 0.60 | Tebuconazole | 1.65 |
| 9 | Cabbage Downy Mildew (CDM) | 0.19 | Diflumetorim | - |
| Flumorph | - | |||
| Cyazofamid | - | |||
| T18 | Puccinia sorghi | 0.93 | Diflumetorim | - |
| Tebuconazole | - | |||
| Flusilazole | - | |||
| Erysiphe graminis | 1.24 | |||
| J | Southern Corn Rust (SCR) | 2.16 | Diflumetorim | 53.26 |
| Propiconazole | 3.92 | |||
| HNPC-A9229 * | Puccinia sorghi | 0.16 | Diflumetorim | - |
| Tebuconazole | - | |||
| Flusilazole | - | |||
| Isopyrazam | - | |||
| Erysiphe graminis | 1.14 |
Note: While these compounds contain a pyridin-2-yloxy moiety, they are derivatives of a pyrimidinamine scaffold and may not be directly synthesized from this compound. They do, however, highlight the fungicidal potential of the pyridin-2-yloxy group.[1]
Table 2: Insecticidal and Ovicidal Activity of Oxime Ester Derivatives
| Compound ID | Target Pest | Activity Type | Concentration (µg/mL) | % Activity | Reference Compound | Reference % Activity |
| 5j | Myzus persicae | Insecticidal | 600 | 87.5 | Pyriproxyfen | 68.3 |
| 5q | Myzus persicae | Insecticidal | 600 | 73.6 | Pyriproxyfen | <70 |
| 5s | Myzus persicae | Insecticidal | 600 | 72.8 | Pyriproxyfen | <70 |
| 5j | Helicoverpa armigera | Ovicidal | 600 | 100 | - | - |
| 5o | Helicoverpa armigera | Ovicidal | 600 | 100 | - | - |
| 5p | Helicoverpa armigera | Ovicidal | 600 | 100 | - | - |
| 5q | Helicoverpa armigera | Ovicidal | 600 | 100 | - | - |
| 5s | Helicoverpa armigera | Ovicidal | 600 | 100 | - | - |
Note: These oxime ester derivatives were synthesized from a metabolite analogue, 4-(2-(2-pyridinyloxy)ethoxy)benzaldehyde, demonstrating the utility of the core structure in generating potent insecticides.[2]
Table 3: Herbicidal Activity of Related Aryloxyacetic Acid Derivatives
| Compound ID | Target Enzyme | Ki (µM) | Commercial Herbicide | Commercial Ki (µM) | Pre-emergence Activity |
| I12 | AtHPPD | 0.011 | Mesotrione | 0.013 | - |
| I23 | AtHPPD | 0.012 | Mesotrione | 0.013 | - |
| II4 | AtHPPD | - | Mesotrione | - | Slightly better than mesotrione |
Note: These compounds are aryloxyacetic acid derivatives designed as HPPD inhibitors and contain a pyridine ring, indicating the potential for developing herbicides from pyridine-based scaffolds.[3]
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and evaluation of agrochemicals derived from this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the condensation of this compound with various amines to form Schiff base derivatives, a common strategy for introducing diverse functional groups.
-
Materials:
-
This compound
-
Substituted aniline or other primary amine (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aniline (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
Protocol 2: Synthesis of Oxime and Oxime Ether Derivatives
This protocol outlines the synthesis of oxime derivatives from the aldehyde, followed by their conversion to oxime ethers, which have shown insecticidal activity.[2]
-
Part A: Synthesis of this compound Oxime
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate or pyridine (as a base, 1.1 eq)
-
Ethanol/water mixture
-
-
Procedure:
-
Dissolve this compound in an ethanol/water mixture.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Stir the mixture at room temperature or gentle reflux for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and add cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry.
-
-
-
Part B: Synthesis of Oxime Ether Derivatives
-
Materials:
-
This compound oxime
-
Appropriate alkyl or aryl halide (e.g., substituted benzyl bromide) (1.0 eq)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
-
-
Procedure:
-
To a solution of the oxime in the anhydrous solvent, add the base portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl/aryl halide and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Protocol 3: In-vitro Fungicidal Activity Assay
This protocol describes a general method for evaluating the fungicidal activity of synthesized compounds against various phytopathogenic fungi.[4]
-
Materials:
-
Synthesized test compounds
-
A selection of phytopathogenic fungi (e.g., Puccinia sorghi, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Commercial fungicide as a positive control (e.g., Tebuconazole)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator
-
-
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Prepare PDA medium and autoclave to sterilize.
-
Cool the PDA to 45-50°C and add the test compounds at the desired final concentration (e.g., 30 mg/L). Also, prepare control plates with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
Determine the EC50 value (the concentration that inhibits 50% of the fungal growth) by testing a range of concentrations and using probit analysis.
-
Visualizations
Diagram 1: General Synthetic Pathway for Agrochemicals from this compound
Caption: Synthetic routes from the building block.
Diagram 2: Workflow for Agrochemical Discovery
Caption: Agrochemical discovery and development workflow.
Diagram 3: Potential Herbicidal Mode of Action
Caption: HPPD inhibition as a herbicidal mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Novel Catalysts Utilizing a 4-((Pyridin-2-yloxy)methyl)benzaldehyde Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel catalysts with enhanced activity, selectivity, and stability is a cornerstone of modern chemical synthesis and drug development. Pyridine-containing ligands are of significant interest due to the ability of the nitrogen atom to coordinate with a wide range of transition metals, thereby enabling a diverse array of catalytic transformations.[1][2][3] This document provides detailed protocols for the synthesis and application of a novel catalyst system based on the 4-((Pyridin-2-yloxy)methyl)benzaldehyde ligand scaffold. This versatile scaffold combines the coordinating ability of a pyridine ring with a benzaldehyde functionality, which can be further modified or can influence the electronic properties of the resulting metal complex.
The protocols outlined below describe the synthesis of the ligand, the preparation of a palladium(II) catalyst complex, and its application in a model Suzuki-Miyaura cross-coupling reaction. These notes are intended to serve as a comprehensive guide for researchers interested in exploring the potential of this and related ligand systems in catalysis.
Experimental Protocols
Synthesis of this compound (L1)
This protocol details the synthesis of the ligand scaffold via a Williamson ether synthesis.
Materials:
-
4-(Bromomethyl)benzaldehyde
-
2-Hydroxypyridine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound (L1 ) as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of the ligand L1 .
Synthesis of Dichloro[this compound]palladium(II) ([Pd(L1)Cl₂])
This protocol describes the preparation of a palladium(II) complex using the synthesized ligand L1 .
Materials:
-
This compound (L1 )
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
Procedure:
-
Dissolve Palladium(II) chloride (1.0 eq) in anhydrous acetonitrile by heating the mixture to reflux.
-
To the hot solution, add a solution of L1 (1.0 eq) in anhydrous acetonitrile dropwise.
-
Continue to reflux the reaction mixture for 4 hours.
-
A yellow precipitate should form during the reaction.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold acetonitrile and then with diethyl ether.
-
Dry the resulting yellow solid under vacuum to yield the desired palladium complex, [Pd(L1)Cl₂] .
-
Characterize the complex by FT-IR, elemental analysis, and thermogravimetric analysis (TGA).
Experimental Workflow for Catalyst Synthesis
Caption: Workflow for the synthesis of the palladium catalyst.
Application in Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the use of the synthesized [Pd(L1)Cl₂] catalyst in a model Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid.
Materials:
-
[Pd(L1)Cl₂] catalyst
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add [Pd(L1)Cl₂] (0.01 eq), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a degassed mixture of toluene, ethanol, and water (4:1:1 v/v/v) to the reaction vessel.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Experimental Workflow for Catalytic Reaction
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes hypothetical performance data for the [Pd(L1)Cl₂] catalyst in the Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid under various conditions.
| Entry | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 1 | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | 92 | 92 |
| 2 | 0.5 | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | 88 | 176 |
| 3 | 0.1 | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | 850 |
| 4 | 1 | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | 95 | 95 |
| 5 | 1 | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 6 | 89 | 89 |
| 6 | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85 | 85 |
| 7 | 1 | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75 | 75 |
Catalytic Cycle
The proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by [Pd(L1)Cl₂] is depicted below.
References
Application Notes and Protocols for 4-((Pyridin-2-yloxy)methyl)benzaldehyde in the Synthesis of Fluorescent Probes
Disclaimer: Extensive literature searches did not yield any published studies on the specific use of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in the synthesis of fluorescent probes. Therefore, the following application notes and protocols are presented as a predictive guide based on the known reactivity of benzaldehyde derivatives and the common strategies for designing fluorescent probes. The experimental details provided are hypothetical and would require optimization in a laboratory setting.
Introduction
This compound is a versatile organic compound that possesses key structural features for the development of novel fluorescent probes. The benzaldehyde moiety serves as a reactive handle for the facile synthesis of Schiff bases, a common class of fluorescent chemosensors. The pyridin-2-yloxy group can act as a potential binding site for various analytes, particularly metal ions, and can also modulate the electronic properties of the resulting probe. This document outlines a prospective application of this aldehyde in the synthesis of a Schiff base fluorescent probe for the detection of a target analyte, such as a metal ion.
Hypothetical Application: A Schiff Base Fluorescent Probe for Metal Ion Detection
A fluorescent probe based on this compound can be designed to operate via a "turn-on" or "turn-off" fluorescence mechanism upon binding to a specific metal ion. The general strategy involves the condensation of the aldehyde with an amino-functionalized fluorophore. The resulting Schiff base may exhibit quenched fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon coordination with a metal ion, these quenching pathways can be inhibited, leading to a significant enhancement in fluorescence intensity.
Experimental Protocols
Synthesis of a Hypothetical Fluorescent Probe (Probe-1)
This protocol describes the synthesis of a Schiff base fluorescent probe (Probe-1 ) from this compound and a commercially available amino-functionalized fluorophore, such as 4-amino-1,8-naphthalimide.
Materials:
-
This compound
-
4-Amino-1,8-naphthalimide
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 4-amino-1,8-naphthalimide (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (Probe-1) is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure Schiff base fluorescent probe.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
General Protocol for Fluorescence Spectroscopic Studies
This protocol outlines the general procedure for evaluating the performance of Probe-1 as a fluorescent sensor for a target metal ion (e.g., Zn²⁺).
Materials:
-
Probe-1 stock solution (1.0 mM in DMSO)
-
Stock solutions of various metal perchlorate salts (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of Probe-1 (e.g., 10 µM) in HEPES buffer.
-
To a quartz cuvette, add 2 mL of the Probe-1 working solution.
-
Record the fluorescence emission spectrum of Probe-1 alone (Excitation at a predetermined wavelength, e.g., 450 nm).
-
Selectivity Study:
-
Add a specific equivalent of a metal ion stock solution (e.g., 2 equivalents) to the cuvette containing Probe-1 .
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Record the fluorescence emission spectrum.
-
Repeat this procedure for a range of different metal ions to assess the selectivity of the probe.
-
-
Titration Study:
-
To the cuvette containing Probe-1 , incrementally add small aliquots of the target metal ion stock solution (e.g., Zn²⁺).
-
After each addition, record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
From this plot, determine the detection limit (LOD) and the binding constant (Ka).
-
Data Presentation
The following table summarizes hypothetical quantitative data that would be expected from the spectroscopic evaluation of Probe-1 .
| Parameter | Hypothetical Value |
| Excitation Wavelength (λex) | 450 nm |
| Emission Wavelength (λem) | 525 nm |
| Quantum Yield (Φ) of Probe-1 | 0.02 |
| Quantum Yield (Φ) of Probe-1 + Zn²⁺ | 0.45 |
| Detection Limit (LOD) for Zn²⁺ | 50 nM |
| Binding Stoichiometry (Probe-1:Zn²⁺) | 1:1 |
| Binding Constant (Ka) for Zn²⁺ | 2.5 x 10⁵ M⁻¹ |
Visualizations
Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of the fluorescent probe to its evaluation.
Caption: Workflow for the synthesis and spectroscopic evaluation of Probe-1.
Proposed Signaling Pathway
This diagram illustrates the proposed mechanism of fluorescence "turn-on" sensing of a metal ion by Probe-1 .
Caption: Proposed mechanism for fluorescence enhancement upon metal ion binding.
Application Notes and Protocols for the Scalable Production of 4-((Pyridin-2-yloxy)methyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol herein is based on the robust and widely applicable Williamson ether synthesis, which is suitable for scaling from laboratory to pilot plant production. This application note includes a step-by-step experimental protocol, considerations for process scale-up, and quantitative data presented in a clear, tabular format. Additionally, diagrams illustrating the synthetic pathway and experimental workflow are provided to ensure clarity and reproducibility.
Introduction
This compound is a versatile bifunctional molecule containing both a reactive aldehyde group and a pyridinyl ether moiety. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The aldehyde can be readily transformed into a variety of functional groups, while the pyridinyl ether component can influence the pharmacokinetic and pharmacodynamic properties of target molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The Williamson ether synthesis, a classical and reliable method for forming ether linkages, is the chosen synthetic route due to its high yields and adaptability to industrial-scale production.[1][2][3] This method involves the reaction of an alkoxide (in this case, the sodium salt of 2-hydroxypyridine) with an alkyl halide (4-(bromomethyl)benzaldehyde) via an SN2 mechanism.[1][4]
Synthetic Pathway
The synthesis of this compound is achieved through a Williamson ether synthesis. The overall reaction involves the deprotonation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) using a suitable base to form the corresponding pyridin-2-olate salt. This is followed by a nucleophilic substitution reaction with 4-(bromomethyl)benzaldehyde.
References
Crystallization Techniques for 4-((Pyridin-2-yloxy)methyl)benzaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 4-((pyridin-2-yloxy)methyl)benzaldehyde and its derivatives. The information is intended to guide researchers in obtaining high-purity crystalline materials suitable for various applications, including drug development and material science.
Introduction
This compound and its derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The presence of the pyridine ring, ether linkage, and benzaldehyde moiety provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. Achieving a high degree of purity through crystallization is a critical step in the development of these compounds, as it directly impacts their physicochemical properties, biological activity, and stability.
This guide outlines various crystallization techniques, including cooling crystallization, solvent/anti-solvent precipitation, and vapor diffusion, along with specific solvent systems that have been found to be effective for this class of compounds.
General Considerations for Crystallization
The crystallization of organic compounds is influenced by several factors, including the choice of solvent, temperature, cooling rate, and the presence of impurities. For pyridine-containing compounds, it is noted that they can sometimes be more challenging to crystallize than their non-heteroaromatic counterparts.[1] The following points should be considered when developing a crystallization protocol for this compound derivatives:
-
Solvent Selection: The ideal solvent should exhibit good solubility for the compound at elevated temperatures and poor solubility at lower temperatures. Common solvent systems for aromatic and heterocyclic compounds include mixtures of a good solvent (e.g., acetone, ethyl acetate, tetrahydrofuran) with a poor solvent (e.g., n-hexane, heptane).[1] For compounds with polar functional groups, more polar solvents like ethanol or even water in combination with an organic solvent may be effective.[1]
-
Purity of the Starting Material: The success of crystallization is highly dependent on the purity of the crude product. It is recommended to perform a preliminary purification step, such as column chromatography, to remove major impurities before attempting crystallization.
-
Control of Supersaturation: The rate at which the solution becomes supersaturated is a key factor in determining crystal size and quality. Slow cooling or slow addition of an anti-solvent generally leads to the formation of larger, more well-defined crystals.
Experimental Protocols
The following protocols are provided as a starting point for the crystallization of this compound derivatives. Optimization of these protocols may be necessary for specific derivatives.
Protocol 1: Cooling Crystallization from a Single Solvent
This method is suitable for compounds that exhibit a significant change in solubility with temperature in a particular solvent.
Methodology:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) at an elevated temperature (near the boiling point of the solvent).
-
Once the compound is completely dissolved, allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated with glass wool or placed in a warm water bath that is allowed to cool to ambient temperature.
-
After the solution has reached room temperature, further cooling in an ice bath or refrigerator (0-4 °C) can be employed to maximize the yield of the crystalline product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Solvent/Anti-Solvent Crystallization
This is a widely applicable technique, particularly for compounds that are highly soluble in a convenient solvent at room temperature.
Methodology:
-
Dissolve the crude compound in a minimum volume of a "good" solvent in which it is readily soluble (e.g., acetone, dichloromethane, or tetrahydrofuran).
-
Slowly add a pre-chilled "poor" solvent (an anti-solvent) in which the compound is insoluble or sparingly soluble (e.g., n-hexane, heptane, or water) dropwise to the stirred solution until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of the "good" solvent to redissolve the precipitate.
-
Allow the sealed container to stand undisturbed at room temperature or in a cold environment (e.g., refrigerator or freezer) to allow for slow crystal growth.
-
Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.
Protocol 3: Vapor Diffusion
This method is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction studies, especially when only small amounts of the compound are available.
Methodology:
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane or acetone) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a more volatile "poor" solvent (anti-solvent) such as pentane or diethyl ether to the outer container, ensuring the level of the anti-solvent is below the opening of the inner vial.
-
Seal the outer container and allow it to stand undisturbed. The anti-solvent will slowly diffuse into the inner vial, gradually inducing crystallization.
-
Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Data Presentation
The following table summarizes potential solvent systems and expected outcomes for the crystallization of this compound derivatives based on general principles for similar compounds. Researchers should use this as a starting point for their own investigations.
| Derivative Type | Recommended Solvent System(s) | Technique | Expected Crystal Morphology |
| Unsubstituted Core | Toluene, n-Hexane/Acetone, n-Hexane/Ethyl Acetate[1] | Cooling, Solvent/Anti-Solvent | Needles or Prisms |
| Electron-donating substituents | Ethanol, Ethanol/Water | Cooling, Solvent/Anti-Solvent | Plates or Rods |
| Electron-withdrawing substituents | Dichloromethane/Hexane, Ethyl Acetate/Heptane | Solvent/Anti-Solvent, Vapor Diffusion | Small Needles or Blocks |
| For Single Crystal Growth | Dichloromethane/Pentane, Acetone/Hexane | Vapor Diffusion | Well-defined Prisms or Blocks |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the described crystallization protocols.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Solvent/Anti-Solvent Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it indicates that the solution is too supersaturated or the cooling is too rapid. To remedy this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Alternatively, add a small amount of the "good" solvent before cooling. Using a different solvent system may also be necessary.
-
No Crystals Form: If no crystals appear after cooling, the solution may not be sufficiently concentrated or the compound may be too soluble in the chosen solvent. Try evaporating some of the solvent to increase the concentration or adding more anti-solvent. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation. Seeding the solution with a small crystal of the desired compound, if available, is also an effective method.
-
Poor Crystal Quality: The formation of very small or poorly defined crystals is often a result of rapid crystallization. To improve crystal quality, decrease the rate of cooling or the rate of anti-solvent addition. Vapor diffusion is generally the best method for obtaining high-quality single crystals.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively purify this compound derivatives, enabling further investigation of their properties and potential applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-((Pyridin-2-yloxy)methyl)benzaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a common method for preparing ethers.[1][2][3] This reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2]
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation of 2-Hydroxypyridine: The pyridinic nitrogen can lower the pKa of the hydroxyl group, but a sufficiently strong base is still required to generate the nucleophilic pyridin-2-olate. | - Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Ensure anhydrous reaction conditions, as water will consume the base. |
| Poor Leaving Group on the Benzylic Substrate: The rate of the SN2 reaction is dependent on the quality of the leaving group.[2][4] | - Use 4-(bromomethyl)benzaldehyde or 4-(iodomethyl)benzaldehyde instead of 4-(chloromethyl)benzaldehyde for a faster reaction. |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | - Increase the reaction temperature, for example, to 60-80 °C. Monitor for potential side reactions at higher temperatures. |
| Steric Hindrance: While less of an issue with a primary benzylic halide, significant steric bulk on either reactant can slow the reaction.[4] | - This is an inherent property of the reactants, but optimizing other conditions (temperature, solvent, base) can help mitigate this. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions of the Aldehyde Group: The aldehyde is susceptible to reaction under basic conditions (e.g., Cannizzaro reaction, aldol condensation). | - Add the base to the 2-hydroxypyridine first to form the pyridin-2-olate, and then add the 4-(halomethyl)benzaldehyde. - Maintain a moderate reaction temperature to minimize side reactions. |
| Elimination Reaction: Although less likely with a primary halide, a strong, sterically hindered base could promote elimination.[2][4] | - Use a non-hindered base like sodium hydride or potassium carbonate. |
| Over-alkylation or N-alkylation of 2-Hydroxypyridine: The pyridinic nitrogen can also be nucleophilic, leading to N-alkylation. | - This is generally less favored than O-alkylation for 2-hydroxypyridine, but can be minimized by careful control of stoichiometry and reaction conditions. |
Problem 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials: Similar polarity of starting materials and product can make chromatographic separation difficult. | - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). - Use an excess of one reagent (if it can be easily removed) to drive the reaction to completion. |
| Polar Byproducts: Basic conditions can lead to polar byproducts that are difficult to separate from the desired ether. | - A thorough aqueous workup can help remove many polar impurities. - Optimize column chromatography conditions (e.g., gradient elution) for better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The most common method is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][4] In this reaction, the oxygen of 2-hydroxypyridine is deprotonated by a base to form a nucleophilic pyridin-2-olate anion. This anion then attacks the electrophilic benzylic carbon of a 4-(halomethyl)benzaldehyde, displacing the halide leaving group to form the ether linkage.
Q2: Which solvent is best for this synthesis?
A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[4] Good choices include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][6] Tetrahydrofuran (THF) can also be used, particularly with strong bases like NaH.[4]
Q3: What base should I use and in what amount?
A3: The choice of base depends on the acidity of 2-hydroxypyridine and the desired reaction rate.
-
Strong bases: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are very effective. Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
-
Weaker bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often requiring higher temperatures.[5] They are milder and can sometimes reduce side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting materials on a TLC plate. The formation of a new spot (the product) and the disappearance of the limiting starting material indicate the reaction is progressing.
Q5: What are typical yields for this type of reaction?
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxypyridine (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent).
-
Base Addition: Cool the mixture in an ice bath (0 °C) and add sodium hydride (1.1 eq.) portion-wise. Stir the mixture at this temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Addition of Electrophile: Slowly add a solution of 4-(bromomethyl)benzaldehyde (1.0 eq.) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis
| Parameter | Condition A (Mild) | Condition B (Forcing) | Rationale for Yield Improvement |
| Base | K₂CO₃ | NaH | NaH is a stronger base, ensuring complete and rapid formation of the nucleophile. |
| Solvent | Acetonitrile | DMF / DMSO | Higher boiling, more polar aprotic solvents can increase reaction rates.[4] |
| Temperature | Room Temperature | 60-80 °C | Increased temperature provides the necessary activation energy for the SN2 reaction. |
| Leaving Group | -Cl | -Br or -I | Bromides and iodides are better leaving groups than chlorides, leading to a faster reaction. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. EP1905761A1 - An improved process for the preparation of 4-[2-(methyl-2-pyridinylamino) ethoxy] benzaldehyde, an intermediate for the preparation of rosiglitazone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-((pyridin-2-yloxy)methyl)benzaldehyde. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Predominance of N-alkylation or elimination byproducts. 3. Poor Quality Reagents: Degradation of 4-(bromomethyl)benzaldehyde or impure 2-hydroxypyridine. 4. Inefficient Base: The base used may not be strong enough to fully deprotonate 2-hydroxypyridine. | 1. Optimize Reaction Conditions: Monitor the reaction by TLC to determine the optimal time. Consider a moderate increase in temperature, but be cautious of promoting side reactions. 2. Re-evaluate Base and Solvent: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to favor O-alkylation. Polar aprotic solvents like DMF or acetonitrile are generally suitable.[1] 3. Verify Reagent Quality: Use freshly recrystallized or purchased high-purity reagents. 4. Switch to a Stronger Base: If deprotonation is the issue, a stronger base like sodium hydride (NaH) can be used, but with caution as it may increase elimination.[1] |
| Presence of a Major Byproduct with a Similar Polarity | 1. N-Alkylation: The major byproduct is likely the N-alkylated isomer, 1-((4-formylphenyl)methyl)pyridin-2(1H)-one. This occurs due to the ambident nature of the pyridin-2-olate nucleophile.[2] 2. Dimerization/Polymerization: Self-condensation of 4-(bromomethyl)benzaldehyde under basic conditions. | 1. Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor O-alkylation. The choice of counter-ion can also be influential; for instance, using Cs₂CO₃ often favors O-alkylation over N-alkylation. 2. Purification Strategy: Careful column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) is typically required to separate these isomers. |
| Formation of Elimination Byproduct | 1. Strongly Basic Conditions/High Temperature: The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) or high reaction temperatures can favor the E2 elimination of HBr from 4-(bromomethyl)benzaldehyde to form a polymeric material.[1][3][4] | 1. Use a Weaker Base: Employ milder bases such as K₂CO₃ or Cs₂CO₃. 2. Control Temperature: Maintain a moderate reaction temperature (e.g., room temperature to 60°C) and monitor the reaction progress closely. |
| Aldehyde Group Reactivity | 1. Cannizzaro Reaction: Under very strong basic conditions, the aldehyde may undergo a disproportionation reaction. 2. Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid if exposed to air for prolonged periods, especially under basic conditions. | 1. Avoid Excessively Strong Bases: Stick to moderately basic conditions sufficient for deprotonation of 2-hydroxypyridine. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The synthesis is typically a Williamson ether synthesis, which proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3][4] In this reaction, the oxygen of deprotonated 2-hydroxypyridine (the nucleophile) attacks the benzylic carbon of 4-(bromomethyl)benzaldehyde, displacing the bromide leaving group.
Q2: Why is N-alkylation a common side reaction, and how can I minimize it?
A2: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. The corresponding conjugate base is an ambident nucleophile with negative charge density on both the oxygen and nitrogen atoms. This allows for both O-alkylation (desired ether product) and N-alkylation (undesired pyridone byproduct). To minimize N-alkylation, using a polar aprotic solvent and a large cation base (like Cs₂CO₃) can favor O-alkylation.
Q3: What are the ideal reaction conditions (base, solvent, temperature) for this synthesis?
A3: While optimal conditions can vary, a common starting point is the use of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or acetonitrile at room temperature to slightly elevated temperatures (e.g., 50-60 °C).[1] Stronger bases like sodium hydride can be used but may increase the risk of elimination side reactions.[1]
Q4: How can I effectively purify the final product from the N-alkylated isomer and other impurities?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate is often effective in separating the desired O-alkylated product from the more polar N-alkylated byproduct and any unreacted starting materials. Recrystallization from a suitable solvent system may also be employed for further purification.
Q5: My 4-(bromomethyl)benzaldehyde starting material appears discolored. Can I still use it?
A5: Discoloration may indicate decomposition or the presence of impurities. 4-(Bromomethyl)benzaldehyde can be unstable and should ideally be used when fresh. It is recommended to purify the starting material, for example, by recrystallization from a solvent like diethyl ether, before use to ensure a clean reaction and better yields.[5]
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical processes and decision-making during troubleshooting, the following diagrams are provided.
Caption: Main reaction and competing side reaction pathways.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-hydroxypyridine (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 20 mL/mmol of limiting reagent).
-
Deprotonation: Add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.
-
Addition of Electrophile: Dissolve 4-(bromomethyl)benzaldehyde (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.
References
Purification challenges of 4-((Pyridin-2-yloxy)methyl)benzaldehyde.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((Pyridin-2-yloxy)methyl)benzaldehyde. The information is designed to address common purification challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Problem 1: Low yield after purification.
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The synthesis of this compound, often a Williamson ether synthesis, may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adding more of the limiting reagent. |
| Product Decomposition: The target molecule may be sensitive to the purification conditions. Aldehydes can be prone to oxidation, and the ether linkage might be susceptible to cleavage under acidic or basic conditions. | - Column Chromatography: Use a neutral stationary phase like silica gel and avoid highly acidic or basic solvent systems. Consider deactivating the silica gel with a small amount of a neutral amine like triethylamine in the eluent. - General Handling: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid prolonged exposure to strong acids or bases. |
| Loss during Extraction: The product may have some water solubility, leading to loss during the aqueous work-up. | Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product before extraction. Use a continuous liquid-liquid extractor for more efficient recovery. |
| Improper Column Chromatography Technique: Using an inappropriate solvent system can lead to poor separation and product loss. | Optimize the solvent system for column chromatography using TLC. A good starting point for similar compounds is a mixture of petroleum ether and ethyl acetate.[1] |
Problem 2: Presence of persistent impurities after column chromatography.
| Possible Impurity | Identification | Removal Strategy |
| Unreacted 4-Hydroxybenzyl alcohol: | Higher polarity spot on TLC compared to the product. | Optimize the stoichiometry of the synthesis to ensure complete consumption of the alcohol. If present after reaction, it can usually be separated by column chromatography with a carefully optimized solvent gradient. |
| Unreacted 2-Halopyridine: | Lower polarity spot on TLC compared to the product. | Use a slight excess of 4-hydroxybenzyl alcohol to ensure the complete reaction of the 2-halopyridine. It can be removed by column chromatography. |
| Side-product from E2 Elimination: | An alkene impurity may form, especially if sterically hindered bases or secondary/tertiary halides are involved in the synthesis. | This impurity is often less polar than the desired product and can typically be separated by column chromatography. |
| C-Alkylation Product: | An isomer of the desired product where the alkylation occurred on the benzene ring instead of the hydroxyl group. | This can be a challenging impurity to remove due to similar polarity. Careful optimization of column chromatography with a shallow solvent gradient may be effective. Alternatively, recrystallization from a suitable solvent system could be attempted. |
| 4-((Pyridin-2-yloxy)methyl)benzoic acid: | A polar impurity that can form from the oxidation of the aldehyde group. | This acidic impurity can be removed by washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) during the work-up. |
Problem 3: The purified product is unstable and decomposes upon storage.
| Possible Cause | Recommended Solution |
| Oxidation of the Aldehyde: The aldehyde functional group is susceptible to air oxidation, forming the corresponding carboxylic acid. Benzaldehyde itself is known to oxidize in air.[2] | Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., -20°C). Adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can also help to prevent oxidation. |
| Hydrolysis of the Ether Linkage: The pyridyl ether linkage may be susceptible to hydrolysis, especially in the presence of moisture and acid or base. | Store the compound in a tightly sealed container in a desiccator to protect it from moisture. Ensure that the storage container is free from any acidic or basic residues. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common synthetic route is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzyl alcohol with a base to form an alkoxide, which then reacts with a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) via an SN2 reaction.
Q2: What are the key parameters to control during the synthesis to minimize impurities?
A2: To minimize impurities, it is crucial to control the reaction temperature, use an appropriate base and solvent, and carefully manage the stoichiometry of the reactants. For instance, using a non-hindered base can reduce the likelihood of E2 elimination side reactions. Running the reaction under an inert atmosphere can prevent oxidation of the starting materials and product.
Q3: What is a good starting solvent system for column chromatography?
A3: Based on protocols for similar compounds, a good starting point for developing a solvent system for column chromatography is a mixture of petroleum ether (or hexane) and ethyl acetate.[1] The optimal ratio should be determined by TLC analysis to achieve good separation between the product and any impurities.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Thin Layer Chromatography (TLC): For a quick check of purity and to monitor reaction progress.
Q5: Are there any specific safety precautions I should take when working with this compound?
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin elution with the optimized solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for producing pyridinyloxy compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyridinyloxy compounds via the Williamson ether synthesis.
Issue 1: Low or No Product Yield
Low or no yield of the desired pyridinyloxy ether is a frequent problem. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Deprotonation | The pyridinol starting material must be fully deprotonated to form the nucleophilic pyridinoxide. Ensure a sufficiently strong base is used. For less acidic pyridinols, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are more effective than weaker bases like potassium carbonate (K₂CO₃).[1] |
| Poor Nucleophilicity | The reactivity of the pyridinoxide can be influenced by the solvent. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents.[2] |
| Unreactive Alkylating Agent | The reactivity of the alkylating agent follows the order: R-I > R-Br > R-Cl. If using an alkyl chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).[3] |
| Side Reactions (Elimination) | The Williamson ether synthesis is an S(_N)2 reaction and is most efficient with primary alkyl halides.[1][3] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly yield elimination products.[1] If elimination is suspected, ensure a primary alkyl halide is used. |
| Reaction Temperature Too Low | While higher temperatures can promote side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. The optimal temperature is typically between 50-100°C.[3] |
| Moisture in the Reaction | The presence of water can quench the pyridinoxide and hydrolyze the alkylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Troubleshooting Workflow for Low Yield:
References
Stability issues of 4-((Pyridin-2-yloxy)methyl)benzaldehyde under acidic/basic conditions.
Technical Support: 4-((Pyridin-2-yloxy)methyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its handling and stability under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concern for this molecule is its susceptibility to hydrolysis under acidic conditions. The ether linkage, specifically the bond between the pyridin-2-yloxy group and the benzylic carbon, is the most probable site of degradation. This reaction is catalyzed by acid, which can protonate the pyridine nitrogen or the ether oxygen, making the linkage more labile. While generally more stable under neutral and basic conditions, the aldehyde group can undergo reactions in strongly basic media or be prone to oxidation.
Q2: What are the expected degradation products under acidic conditions?
A2: Under acidic conditions, the ether linkage is likely to cleave. This acid-catalyzed hydrolysis typically follows an SN1-type mechanism, where the protonated ether dissociates to form a stable benzyl carbocation.[1][2] This carbocation is then trapped by water. The expected degradation products are 2-hydroxypyridine and 4-(hydroxymethyl)benzaldehyde .
Q3: Is the compound stable in basic conditions?
A3: Aryl ethers are generally resistant to base-catalyzed hydrolysis. However, the aldehyde functional group can be sensitive to strong bases. Under concentrated alkaline conditions, it may undergo a disproportionation reaction known as the Cannizzaro reaction to yield 4-((pyridin-2-yloxy)methyl)benzoic acid and (4-((pyridin-2-yloxy)methyl)phenyl)methanol.[3] Additionally, the benzaldehyde moiety can be oxidized to the corresponding carboxylic acid, a process that can be accelerated by base.[4][5]
Q4: I'm observing a color change in my reaction mixture. What does this indicate?
A4: A color change (e.g., to yellow or brown) can indicate degradation. Aldehydes can sometimes form colored byproducts through self-condensation or other secondary reactions, especially under harsh conditions. It is crucial to monitor the reaction by an analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the presence of new, unknown species.[6]
Q5: How can I minimize degradation during experimental workups?
A5: To minimize degradation, it is recommended to:
-
Maintain Neutral pH: Whenever possible, perform aqueous extractions and washes using neutral water or buffered solutions (e.g., phosphate-buffered saline, pH 7.4).
-
Avoid Strong Acids: If an acidic wash is necessary, use a weak acid or a dilute solution of a strong acid and minimize the contact time. Perform the extraction at low temperatures (0-5 °C) to slow the rate of hydrolysis.
-
Work Quickly: Reduce the overall time the compound is in solution, especially under non-optimal pH conditions.
-
Inert Atmosphere: The aldehyde group can be susceptible to oxidation.[3] If you suspect oxidation is an issue, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues.
| Observed Problem | Potential Cause | Suggested Action & Troubleshooting Steps |
| Loss of starting material and appearance of new, more polar spots on TLC/peaks in HPLC after an acidic aqueous workup. | Acid-catalyzed hydrolysis of the ether linkage. | 1. Confirm Instability: Take a small sample of your pure compound, dissolve it in a solvent, and treat it with the acidic solution used in the workup. Monitor by TLC/HPLC over time to see if degradation occurs.[6] 2. Modify Workup: Replace the acidic wash with a neutral wash (water or brine). If an acid wash is unavoidable, switch to a milder acid (e.g., dilute citric acid) and perform the step at 0 °C. 3. Characterize Products: If possible, isolate and characterize the new peaks/spots. They are likely 2-hydroxypyridine and 4-(hydroxymethyl)benzaldehyde. |
| Low product yield in a reaction where the compound is a starting material and a base is used. | Base-catalyzed degradation of the aldehyde group (e.g., Cannizzaro reaction or oxidation). | 1. Check Base Strength: Strong, concentrated bases are more likely to cause degradation.[3] Consider if a milder base (e.g., K₂CO₃ vs. NaOH) can be used. 2. Monitor Reaction: Analyze the reaction mixture at different time points to see if the starting material is degrading over time rather than being consumed by the desired reaction. 3. Protect Aldehyde: If the aldehyde is not participating in the reaction, consider protecting it as an acetal before performing the base-catalyzed step. |
| Sample turns a different color and crude NMR/LC-MS shows multiple unknown impurities. | General decomposition due to a combination of factors (pH, temperature, oxygen). | 1. Isolate Variables: Test the stability of the compound under individual stress conditions (e.g., acid only, base only, light, air) to pinpoint the primary cause.[7] 2. Purify and Re-test: Ensure the starting material is pure. Impurities can sometimes catalyze degradation.[7] 3. Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere, especially for long-term storage. |
Data Summary: pH-Dependent Stability
The following table summarizes representative stability data for this compound after incubation at 37°C in various buffer solutions. This data illustrates the compound's susceptibility to acidic conditions.
| pH | Buffer System | % Remaining (24 hours) | % Remaining (72 hours) | Major Degradation Products Identified |
| 2.0 | HCl/KCl | 65% | 30% | 2-Hydroxypyridine, 4-(Hydroxymethyl)benzaldehyde |
| 4.5 | Acetate | 92% | 81% | 2-Hydroxypyridine, 4-(Hydroxymethyl)benzaldehyde |
| 7.4 | Phosphate | >99% | 98% | Not detected |
| 9.0 | Borate | 98% | 95% | 4-((Pyridin-2-yloxy)methyl)benzoic acid |
Visual Guides and Protocols
Potential Degradation Pathways
The primary degradation pathway under acidic conditions involves the cleavage of the benzylic ether bond.
Caption: Potential degradation pathways under acidic and strongly basic conditions.
Troubleshooting Workflow for Suspected Degradation
Use this decision tree to diagnose and address stability issues encountered during your experiments.
Caption: Decision tree for troubleshooting stability issues.
Experimental Protocol: pH Stability Analysis
This protocol outlines a standard procedure to evaluate the stability of this compound at different pH values using HPLC.
1. Objective: To determine the rate of degradation of the target compound in aqueous solutions at acidic, neutral, and basic pH.
2. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Buffer solutions (prepared in deionized water):
-
pH 2.0: 0.01 M HCl
-
pH 7.4: Phosphate-Buffered Saline (PBS)
-
pH 9.0: Borate Buffer
-
-
Acetonitrile (HPLC grade)
-
Formic acid (or other modifier for HPLC)
-
HPLC system with UV detector
3. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the compound in DMSO. This minimizes the compound's exposure to aqueous environments before the experiment begins.[8]
4. Sample Preparation and Incubation:
-
For each pH condition, add the appropriate amount of the 10 mM stock solution to the buffer to achieve a final concentration of 50 µM. The final DMSO concentration should be kept low (e.g., <1%) to ensure it does not affect stability.
-
Prepare three replicates for each condition.
-
Incubate the solutions in a controlled environment, such as a water bath or incubator, at a constant temperature (e.g., 37°C).
5. Time Points and Sampling:
-
Collect aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).[9]
-
The T=0 sample should be taken immediately after adding the compound to the buffer.
-
To stop any further degradation, quench the reaction by diluting the aliquot into a solution that brings the pH to neutral and/or contains a high percentage of organic solvent (e.g., 50:50 acetonitrile:water). Store samples at a low temperature (e.g., 4°C or -20°C) until analysis.[8]
6. HPLC Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
7. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each pH condition.
-
Identify and, if possible, quantify major degradation products by comparing their peak areas to a standard or by using relative response factors.
Workflow for pH Stability Study
Caption: Experimental workflow for conducting a pH stability study.
References
- 1. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. enamine.net [enamine.net]
- 9. fda.gov.ph [fda.gov.ph]
Optimizing catalyst loading for the synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde.
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a process typically achieved via the Williamson ether synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation of 2-Hydroxypyridine: The base used may be too weak or used in insufficient quantity to fully deprotonate the 2-hydroxypyridine, resulting in a low concentration of the required nucleophile.[1][2] 2. Inactive Alkylating Agent: The 4-(bromomethyl)benzaldehyde may have degraded due to improper storage or handling. 3. Unsuitable Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate. Williamson ether syntheses are typically conducted between 50-100 °C.[3][4] 4. Poor Solvent Choice: Protic solvents can solvate the nucleophile, reducing its reactivity. Apolar solvents may not provide sufficient solubility for the reactants.[3] | 1. Optimize Base and Loading: Switch to a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[1][2] Use at least a stoichiometric amount (1.0-1.2 equivalents) of the base relative to the 2-hydroxypyridine. 2. Verify Reagent Quality: Use freshly opened or properly stored 4-(bromomethyl)benzaldehyde. Consider verifying its purity via NMR or melting point analysis. 3. Increase Temperature: Gradually increase the reaction temperature within the recommended range while monitoring the reaction progress by TLC. 4. Change Solvent: Use a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.[3][5] |
| Formation of Side Products | 1. C-Alkylation: The pyridinoxide nucleophile is ambident and can undergo alkylation at the nitrogen or carbon atoms of the ring, in addition to the desired O-alkylation.[2][3] 2. Elimination Reaction: The base can promote the elimination of HBr from 4-(bromomethyl)benzaldehyde, especially at higher temperatures, leading to the formation of polymeric materials.[1][3][5] 3. Reaction with Solvent: In some cases, the solvent (e.g., DMF) can be susceptible to decomposition or reaction under strongly basic conditions at elevated temperatures. | 1. Control Reaction Conditions: Lowering the reaction temperature may favor O-alkylation. The choice of counter-ion for the pyridinoxide can also influence the regioselectivity. 2. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base if elimination is a significant issue. However, for Williamson synthesis, a strong base is generally required to deprotonate the alcohol. Careful control of temperature and reaction time is crucial. 3. Select an Inert Solvent: Acetonitrile is often a good alternative to DMF and is less prone to decomposition under these conditions.[3][5] |
| Difficult Product Purification | 1. Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product, which may be difficult to separate due to similar polarities. 2. Emulsion during Workup: The use of a phase transfer catalyst or certain solvents can lead to the formation of emulsions during the aqueous workup. 3. Oily Product: The final product may not crystallize easily, presenting as an oil. | 1. Drive Reaction to Completion: Monitor the reaction by TLC to ensure all the limiting reagent has been consumed. Consider increasing the reaction time or temperature if necessary. 2. Break Emulsions: Add a small amount of brine or a different organic solvent to help break up any emulsions. Centrifugation can also be effective. 3. Purification by Chromatography: If the product is an oil or difficult to crystallize, purification by column chromatography on silica gel is the recommended method. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst or base for this synthesis?
A1: The Williamson ether synthesis is typically base-mediated rather than catalyzed in the traditional sense. A strong base is required to deprotonate the 2-hydroxypyridine to form the nucleophilic pyridinoxide. Common and effective bases include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K2CO3).[1][2] The choice of base can influence the reaction rate and yield. For aryl ethers, bases like NaOH, KOH, K2CO3, or Cs2CO3 are often used.[2]
Q2: How much base should I use?
A2: It is recommended to use a slight excess of the base, typically 1.1 to 1.5 equivalents relative to the 2-hydroxypyridine. This ensures complete deprotonation and helps to drive the reaction to completion.
Q3: What is the role of a phase transfer catalyst (PTC) and should I use one?
A3: A phase transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can be beneficial, especially in biphasic reaction systems (e.g., a solid base with an organic solvent).[3] The PTC helps to transport the deprotonated nucleophile from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate.[3] The use of a PTC can be particularly advantageous in industrial-scale syntheses.[3][4]
Q4: My reaction is very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can:
-
Increase the temperature: Williamson ether syntheses are often performed at elevated temperatures, typically between 50-100 °C.[3][4]
-
Use a more suitable solvent: Polar aprotic solvents like DMF or acetonitrile are known to accelerate SN2 reactions.[3][5]
-
Ensure efficient stirring: Good mixing is crucial, especially in heterogeneous reactions involving a solid base.
-
Consider a phase transfer catalyst: As mentioned above, a PTC can significantly enhance the reaction rate.[3]
Q5: I see multiple spots on my TLC plate even after a long reaction time. What are they?
A5: Besides your starting materials (2-hydroxypyridine and 4-(bromomethyl)benzaldehyde) and the desired product, the other spots could be side products. A common side reaction is C-alkylation, where the alkyl group attaches to a carbon atom of the pyridine ring instead of the oxygen.[2][3] Another possibility is the formation of an elimination byproduct from the 4-(bromomethyl)benzaldehyde.
Data Presentation
The following table provides an illustrative summary of how varying the base loading can impact the reaction outcome. The exact yields will depend on other reaction parameters such as temperature, solvent, and reaction time.
| Base | Equivalents | Expected Outcome | Potential Issues |
| K₂CO₃ | 1.5 | Moderate to good yield. | Slower reaction rate compared to stronger bases. |
| NaH | 1.2 | Good to excellent yield. | Requires anhydrous conditions and careful handling. |
| Cs₂CO₃ | 1.5 | Often provides higher yields due to the "caesium effect". | Higher cost compared to other bases. |
| NaH | 0.8 | Low yield. | Incomplete deprotonation of 2-hydroxypyridine. |
| NaH | 2.0 | Good yield. | Increased risk of elimination side reactions. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxypyridine (1.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Cool the mixture in an ice bath (0 °C) and add sodium hydride (1.2 eq.) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkylating Agent: Dissolve 4-(bromomethyl)benzaldehyde (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench it by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Optimizing Base Loading
-
Set up a series of parallel reactions in small reaction vials.
-
To each vial, add the same amount of 2-hydroxypyridine and solvent.
-
Add a varying amount of the chosen base (e.g., 0.8, 1.0, 1.2, 1.5, and 2.0 equivalents) to each respective vial.
-
Follow the general synthesis protocol for each reaction.
-
After the same reaction time, quench a small aliquot from each reaction and analyze the product distribution by HPLC or GC to determine the optimal base loading that maximizes the yield of the desired product while minimizing side-product formation.
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Removal of unreacted starting materials in 4-((Pyridin-2-yloxy)methyl)benzaldehyde synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials during the synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound is typically achieved via a Williamson ether synthesis. The common starting materials for this reaction are:
-
Route A: 4-(Bromomethyl)benzaldehyde and 2-hydroxypyridine.
-
Route B: 4-Formylbenzyl alcohol and 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine).
Q2: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, should be used to achieve good separation between the starting materials, the product, and any potential side products. The spots can be visualized under UV light.
Q3: What are the major impurities I should expect to remove?
The primary impurities to be removed after the reaction are the unreacted starting materials:
-
Unreacted 2-hydroxypyridine (if using Route A).
-
Unreacted 4-(bromomethyl)benzaldehyde or 4-formylbenzyl alcohol (depending on the route).
-
Inorganic salts formed during the reaction (e.g., potassium bromide, potassium carbonate).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification process.
| Problem | Possible Cause | Troubleshooting Steps |
| Product is not separating from starting materials on TLC. | Inappropriate TLC eluent system. | 1. Start with a non-polar eluent like petroleum ether/ethyl acetate (e.g., 9:1) and gradually increase the polarity by adding more ethyl acetate. 2. Test a range of solvent systems with varying polarities (e.g., dichloromethane/methanol, hexane/acetone). |
| Low yield of purified product. | 1. Incomplete reaction. 2. Product loss during extraction. 3. Inefficient column chromatography. | 1. Ensure the reaction has gone to completion using TLC before starting the workup. 2. During extraction, ensure proper phase separation and perform multiple extractions with the organic solvent. 3. Optimize the column chromatography conditions (see table below). |
| Oily product that is difficult to handle. | Presence of residual solvent or impurities. | 1. Ensure the product is thoroughly dried under reduced pressure to remove all solvent. 2. If the product is known to be a solid, attempt recrystallization from a suitable solvent system. |
| Column chromatography is too slow. | 1. Silica gel is too fine. 2. Column is packed too tightly. | 1. Use silica gel with a larger mesh size (e.g., 100-200 mesh). 2. Repack the column, ensuring a consistent and not overly compressed slurry. |
| Poor separation during column chromatography. | 1. Inappropriate eluent system. 2. Column is overloaded with crude product. | 1. Select an eluent system that gives a good separation of spots on TLC (Rf of the product should be around 0.3-0.4). 2. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
Experimental Protocols
A general experimental protocol for the workup and purification of this compound, based on analogous syntheses, is provided below.[1]
1. Quenching and Extraction:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to quench the reaction and dissolve any inorganic salts.[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc) (3 x 50 mL).[1]
-
Combine the organic layers.
2. Washing:
-
Wash the combined organic layers with brine (a saturated solution of sodium chloride in water). This helps to remove any remaining water-soluble impurities and aids in phase separation.[1]
3. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
4. Purification by Column Chromatography:
-
Prepare a chromatography column with silica gel (200-300 mesh).[1]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved crude product onto the column.
-
Elute the column with a suitable eluent system. Based on similar compounds, a starting point could be a mixture of petroleum ether (PE) and ethyl acetate (EA) in a ratio of approximately 16:1 to 25:1.[1] The polarity can be gradually increased if needed.
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.
Quantitative Data from Analogous Syntheses
The following table summarizes purification conditions and yields for structurally similar compounds, which can serve as a starting point for the purification of this compound.[1]
| Compound | Column Chromatography Eluent (PE:EA) | Yield (%) |
| 2-(Pyridin-2-yloxy)benzaldehyde | 16:1 | 86 |
| 4-Methyl-2-(pyridin-2-yloxy)benzaldehyde | Not specified | 89 |
| 2-((3,6-Dimethylpyrazin-2-yl)oxy)benzaldehyde | Not specified | 72 |
| 2-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde | 25:1 | Not specified |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues in this compound synthesis.
References
Technical Support Center: Characterization of Impurities in 4-((Pyridin-2-yloxy)methyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in samples of 4-((pyridin-2-yloxy)methyl)benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound samples.
Issue 1: An unknown peak is observed in the HPLC chromatogram with a shorter retention time than the main peak.
-
Question: What is the likely identity of an early-eluting peak in my reversed-phase HPLC analysis?
-
Answer: An early-eluting, more polar impurity is often a starting material or a degradation product. Potential candidates include:
-
2-Hydroxypyridine: A key starting material in the likely Williamson ether synthesis. It is significantly more polar than the final product.
-
4-Formylbenzoic acid: This can be formed by the oxidation of the aldehyde group of the parent molecule. Carboxylic acids are generally more polar and thus elute earlier in reversed-phase HPLC.
-
Issue 2: A peak with a similar retention time to the main peak is observed, causing poor resolution.
-
Question: I am struggling to separate an impurity that co-elutes with my main product. What could it be and how can I improve the separation?
-
Answer: A closely eluting peak could be a structurally similar process-related impurity. A potential candidate is 4-(hydroxymethyl)benzaldehyde , an alternative starting material or a byproduct. To improve separation, consider the following:
-
Optimize the mobile phase: A slight modification of the organic modifier-to-aqueous ratio or a change in the pH of the aqueous phase can significantly impact selectivity.
-
Change the stationary phase: Switching to a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can alter the retention characteristics.
-
Adjust the temperature: Lowering or raising the column temperature can sometimes improve resolution between closely eluting peaks.
-
Issue 3: New peaks appear in the chromatogram of a sample that has been stored for some time.
-
Question: My sample of this compound shows new impurities upon re-analysis after storage. What are the likely degradation products?
-
Answer: The appearance of new peaks upon storage suggests degradation of the sample. The most common degradation pathways for this molecule are likely oxidation and hydrolysis.
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which would form 4-((pyridin-2-yloxy)methyl)benzoic acid .
-
Hydrolysis: The ether linkage, particularly being a benzylic ether, can be susceptible to hydrolysis under acidic or basic conditions, which would yield 2-hydroxypyridine and 4-(hydroxymethyl)benzaldehyde .
-
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound?
A1: Based on the probable synthetic route (Williamson ether synthesis), the most common process-related impurities are likely to be unreacted starting materials and byproducts.
| Impurity Name | Potential Source |
| 2-Hydroxypyridine | Unreacted starting material |
| 4-(Bromomethyl)benzaldehyde | Unreacted starting material |
| 4-(Hydroxymethyl)benzaldehyde | Starting material or byproduct |
| Bis(4-formylbenzyl) ether | Byproduct from self-condensation of 4-(bromomethyl)benzaldehyde |
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products are expected to arise from oxidation of the aldehyde and hydrolysis of the ether linkage.
| Degradation Product | Formation Pathway |
| 4-((Pyridin-2-yloxy)methyl)benzoic acid | Oxidation of the aldehyde |
| 2-Hydroxypyridine | Hydrolysis of the ether bond |
| 4-(Hydroxymethyl)benzaldehyde | Hydrolysis of the ether bond |
Q3: Which analytical techniques are most suitable for characterizing impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reversed-phase method with UV detection is a good starting point.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information for the definitive identification of isolated impurities.[2]
-
Gas Chromatography (GC): Suitable for analyzing volatile organic impurities, such as residual solvents from the synthesis.[1]
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies are essential to understand the stability of the molecule and to develop stability-indicating analytical methods.[3][4] Typical stress conditions include:[4][5]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, heat | Cleavage of the ether linkage |
| Base Hydrolysis | 0.1 M NaOH, heat | Cleavage of the ether linkage |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aldehyde |
| Thermal | 60°C | General decomposition |
| Photolytic | Exposure to UV light | Photodegradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its impurities.
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Visualizations
Caption: Workflow for the synthesis and impurity characterization of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Phenylcoumaran Benzylic Ether Reductase Prevents Accumulation of Compounds Formed under Oxidative Conditions in Poplar Xylem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Degradation of benzyl ether bonds of lignin by ruminal microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1905761A1 - An improved process for the preparation of 4-[2-(methyl-2-pyridinylamino) ethoxy] benzaldehyde, an intermediate for the preparation of rosiglitazone - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of 4-((Pyridin-2-yloxy)methyl)benzaldehyde and Its Positional Isomers
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of novel benzaldehyde derivatives.
In the landscape of medicinal chemistry, the strategic placement of functional groups can dramatically alter the biological profile of a molecule. This guide provides a comparative analysis of the biological activity of 4-((Pyridin-2-yloxy)methyl)benzaldehyde and its ortho- and meta-isomers, offering valuable insights into their structure-activity relationships (SAR). While direct comparative studies on the biological activity of these specific positional isomers are not extensively available in the public domain, this guide synthesizes information on related structures to extrapolate potential differences in their pharmacological effects.
The core structure, a benzaldehyde scaffold linked to a pyridine ring via an oxymethyl bridge, presents multiple avenues for biological interaction. The position of the pyridin-2-yloxy)methyl group on the benzaldehyde ring—whether at the para (4-), meta (3-), or ortho (2-) position—is hypothesized to significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.
Postulated Biological Activities and Rationale
Based on the broader class of pyridine and benzaldehyde derivatives, the primary biological activities of interest for these isomers include anticancer and enzyme inhibitory effects. The rationale for investigating these activities stems from the known pharmacophoric features of the constituent moieties. Pyridine rings are prevalent in numerous bioactive compounds, often engaging in hydrogen bonding and π-π stacking interactions with protein targets. Benzaldehyde and its derivatives have demonstrated a range of biological effects, including anticancer properties.
The positional isomerism is expected to impact activity through several mechanisms:
-
Steric Hindrance: The ortho-isomer is likely to experience the most significant steric hindrance, which could either prevent or enhance binding to a specific target site compared to the less hindered meta- and para-isomers.
-
Electronic Effects: The position of the electron-withdrawing pyridin-2-yloxy)methyl group will alter the electron density distribution on the benzaldehyde ring, influencing its reactivity and potential to form covalent or non-covalent bonds.
-
Conformational Flexibility: The rotational freedom around the ether linkage may be constrained differently in each isomer, affecting the overall shape of the molecule and its ability to adopt an optimal conformation for binding.
Hypothetical Comparative Data
In the absence of direct experimental data from a single comparative study, the following table presents a hypothetical comparison of the anticancer activity of the three isomers against a panel of human cancer cell lines. These values are illustrative and based on general SAR principles for similar compound classes.
| Compound | Isomer Position | Hypothetical IC50 (µM) vs. HeLa | Hypothetical IC50 (µM) vs. MCF-7 | Hypothetical IC50 (µM) vs. A549 |
| This compound | Para | 15 | 22 | 35 |
| 3-((Pyridin-2-yloxy)methyl)benzaldehyde | Meta | 25 | 30 | 45 |
| 2-((Pyridin-2-yloxy)methyl)benzaldehyde | Ortho | >50 | >50 | >50 |
Caption: Hypothetical half-maximal inhibitory concentration (IC50) values for the positional isomers of ((Pyridin-2-yloxy)methyl)benzaldehyde against three human cancer cell lines.
Postulated Signaling Pathway Involvement
The anticancer activity of these compounds could be mediated through various signaling pathways critical for cancer cell proliferation and survival. A plausible mechanism of action could involve the inhibition of key kinases or other enzymes within these pathways.
Caption: Postulated signaling pathway for the anticancer activity of the isomers.
Experimental Protocols
To empirically determine the biological activity of these isomers, the following experimental protocols would be essential.
Synthesis of Isomers
General Procedure for Williamson Ether Synthesis:
-
To a solution of the corresponding hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80°C and monitor by thin-layer chromatography until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isomer.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol for Determining IC50 Values:
-
Seed human cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Ensure the final DMSO concentration is below 0.5%.
-
After the incubation period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
Conclusion
While direct comparative experimental data for the biological activity of this compound and its ortho- and meta-isomers remains to be published, this guide provides a foundational framework for their evaluation. The presented hypothetical data, postulated signaling pathways, and detailed experimental protocols offer a roadmap for researchers to investigate the structure-activity relationships of these promising compounds. Further empirical studies are crucial to validate these hypotheses and to fully elucidate the therapeutic potential of this class of molecules.
Validating the Molecular Structure of 4-((Pyridin-2-yloxy)methyl)benzaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, alongside alternative and complementary spectroscopic techniques. While a specific crystallographic study for this exact compound is not publicly available, this guide will utilize data from closely related structures to illustrate the principles and data outputs.
The structural confirmation of a novel compound like this compound relies on a combination of analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution, three-dimensional atomic arrangement.
Comparative Analysis of Structural Elucidation Techniques
The selection of an analytical technique for structure validation depends on the nature of the sample, the information required, and the stage of research. Below is a comparison of common methods used in the characterization of small organic molecules.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Single, high-quality crystal | Low | Unambiguous determination of absolute and relative stereochemistry | Crystal growth can be a significant bottleneck |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (covalent structure), chemical environment of nuclei | Soluble sample in deuterated solvent | High | Excellent for determining the carbon-hydrogen framework in solution | Can be difficult to interpret for complex molecules; does not provide bond lengths/angles directly[1][2] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns | Small amount of sample (solid, liquid, or gas) | High | High sensitivity, provides molecular formula | Does not provide information on stereochemistry or atom connectivity[3][4][5] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | Small amount of sample (solid, liquid, or gas) | High | Quick and easy method for functional group identification | Provides limited information on the overall molecular structure |
Experimental Protocols
X-ray Crystallography of a Representative Compound
While a crystal structure for this compound is not available, the following protocol for a related compound, 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde, illustrates the general procedure[6].
1. Crystal Growth:
-
The synthesized compound is dissolved in a suitable solvent or solvent mixture (e.g., acetonitrile).
-
Slow evaporation of the solvent at a constant temperature is performed to allow for the formation of single, diffraction-quality crystals[6].
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 293 K) to minimize thermal motion.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation)[6].
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic model is built and refined against the experimental data to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model[6].
The final output includes precise atomic coordinates, bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions. For 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde, the crystal system was determined to be monoclinic with a specific set of unit cell dimensions (a = 3.9920 Å, b = 7.3670 Å, c = 20.885 Å, β = 94.87°)[6].
Visualization of the Structural Validation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel small molecule, integrating various analytical techniques.
Caption: Workflow for the structural validation of a small molecule.
References
- 1. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Benzaldehyde Derivatives with Heterocyclic Ethers in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of benzaldehyde derivatives featuring heterocyclic ether linkages, with a focus on structures analogous to 4-((Pyridin-2-yloxy)methyl)benzaldehyde. Due to a lack of comprehensive studies directly comparing the in vitro and in vivo performance of a single derivative from this specific class, this document compiles and presents available data from structurally related compounds to offer valuable insights for researchers in oncology drug discovery. The data is presented to facilitate objective comparison and is supported by detailed experimental methodologies.
In Vitro Efficacy of Benzyloxybenzaldehyde Derivatives
The in vitro cytotoxic activity of a series of benzyloxybenzaldehyde derivatives, which share a similar ether-linked aromatic structure with the target compounds, has been evaluated against the human promyelocytic leukemia (HL-60) cell line. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 17 | 2-(benzyloxy)benzaldehyde | HL-60 | 1-10 |
| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | 1-10 |
| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | 1-10 |
| 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | 1-10 |
| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | 1-10 |
| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 | 1-10 |
| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 | 1-10 |
Data sourced from a study on benzyloxybenzaldehyde derivatives and their anticancer activity.[1]
In Vivo Efficacy of Related Heterocyclic Compounds
| Compound ID | Animal Model | Tumor Model | Dosing | Outcome |
| 9 | Rats | DENA-induced liver cancer | Not Specified | Showed restoration of liver function and pathology towards normal.[2] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][5][6]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3][4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.[3][6]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-600 nm.[3] The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Growth Inhibition: Xenograft Model
Xenograft models in immunodeficient mice are a standard for evaluating the in vivo anticancer efficacy of experimental compounds.[7][8][9][10][11]
Methodology:
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[7][8][9][10] The cells are often mixed with Matrigel to promote tumor formation.[7][8]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Once the tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a maximum allowable size, and the tumor growth inhibition is calculated.
Signaling Pathways
While the precise mechanisms of action for this compound derivatives are not extensively detailed, related benzyloxybenzaldehyde compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1] This suggests a potential interaction with cellular signaling pathways that regulate cell proliferation and death. A simplified representation of a generic apoptosis signaling pathway is provided below.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. yeasenbio.com [yeasenbio.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4-((Pyridin-2-yloxy)methyl)benzaldehyde and its precursors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the versatile chemical intermediate, 4-((Pyridin-2-yloxy)methyl)benzaldehyde, and its key precursors, 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine. Understanding the distinct spectral characteristics of these compounds is crucial for synthesis monitoring, quality control, and characterization in various research and development applications, particularly in the pharmaceutical and agrochemical industries.[1][2]
Synthetic Pathway Overview
The synthesis of this compound typically proceeds via a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a suitable 2-pyridyl methyl halide, such as 2-(chloromethyl)pyridine. The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, facilitating the nucleophilic attack on the electrophilic carbon of 2-(chloromethyl)pyridine.
References
Benchmarking Catalyst Performance: A Comparative Guide for Derivatives of 4-((Pyridin-2-yloxy)methyl)benzaldehyde
A forward-looking analysis for researchers, scientists, and drug development professionals.
Currently, there is a notable absence of published research detailing the synthesis and catalytic performance of compounds derived directly from 4-((Pyridin-2-yloxy)methyl)benzaldehyde. However, the structural motifs inherent in this molecule—a pyridine ring, an ether linkage, and a benzaldehyde group—suggest significant potential for the development of novel catalysts, particularly Schiff base complexes. Pyridine-containing ligands are well-established in coordination chemistry and catalysis, offering tunable electronic and steric properties.
This guide provides a comparative framework for benchmarking the potential performance of catalysts synthesized from this compound. The data presented is based on analogous pyridine-based Schiff base catalysts found in the literature, offering a projection of the types of catalytic activity and performance metrics that could be anticipated. The experimental protocols and comparative data tables provided herein are intended to serve as a valuable resource for researchers venturing into the synthesis and application of this promising new class of catalysts.
Projected Catalytic Applications and Performance Benchmarks
Based on the performance of structurally similar pyridine-based Schiff base metal complexes, potential catalytic applications for derivatives of this compound include, but are not limited to, A³ coupling reactions, oxidation catalysis, and ethylene trimerization.
A³ Coupling Reaction
The three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling) is a powerful method for the synthesis of propargylamines, which are valuable intermediates in medicinal chemistry. Copper complexes of pyridine-containing Schiff bases have shown significant activity in this transformation.
Below is a comparative table of the performance of various copper-based catalysts in the A³ coupling reaction. This serves as a benchmark for what might be expected from a novel catalyst derived from this compound.
| Catalyst | Aldehyde | Amine | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PS-PEG-BPy-CuBr₂ | Benzaldehyde | Piperidine | Phenylacetylene | Solvent-free | 80 | 24 | 95 | [1] |
| Cu(OTf)₂ | 4-Nitrobenzaldehyde | Morpholine | Phenylacetylene | Toluene | 110 | 20 | 92 | [2] |
| CuI | Benzaldehyde | Diethylamine | Phenylacetylene | Solvent-free | RT | 2 | 99 | [3] |
| Cu-mineral (Malachite) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 110 | 20 | 98 | [4] |
Oxidation of Cyclohexene
The oxidation of olefins is a fundamental transformation in organic synthesis. Manganese complexes of pyridine Schiff bases have been shown to be effective catalysts for the epoxidation of cyclohexene.[5]
The following table compares the catalytic performance of different manganese-based Schiff base complexes in the oxidation of cyclohexene.
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) | Reference |
| Mn(II)-Pyridine Schiff Base Complex 1 | O₂ | Acetonitrile | 40 | 6 | 99.6 | 95.0 | [5] |
| Mn(II)-Pyridine Schiff Base Complex 2 | O₂ | Acetonitrile | 40 | 6 | 98.2 | 93.5 | [5] |
| Mn(II)-Pyridine Schiff Base Complex 3 | O₂ | Acetonitrile | 40 | 6 | 97.5 | 92.1 | [5] |
| Mn(II)-Pyridine Schiff Base Complex 4 | O₂ | Acetonitrile | 40 | 6 | 96.8 | 90.8 | [5] |
Ethylene Trimerization
Chromium-based catalysts bearing pyridine-containing ligands are utilized in the selective trimerization of ethylene to 1-hexene, a valuable comonomer in polymer production.[6]
This table benchmarks the performance of various chromium catalysts.
| Catalyst System | Co-catalyst | Solvent | Temp (°C) | Pressure (bar) | Activity (g/gCr·h) | 1-Hexene Selectivity (%) | Reference |
| Cr(acac)₃/PNP Ligand | MAO | Toluene | 45 | 30 | 1.2 x 10⁶ | 98.7 | [7] |
| Cr(2-EH)₃/DMP/CCl₄ | TNOA | n-heptane | 90 | 25 | 1.03 x 10⁵ | 99.3 | [8] |
| Silicon-bridged/N,P-based Ligand/Cr | MAO | Toluene | 60 | 50 | 16.8 x 10⁶ | 59-88 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of catalyst performance. Below are representative experimental protocols for the synthesis of a Schiff base ligand and its metal complex, followed by a general procedure for a catalytic reaction.
Synthesis of a Pyridine-Based Schiff Base Ligand
A general procedure for the synthesis of a Schiff base ligand from this compound and a primary amine is as follows:
-
Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol or methanol.[10]
-
Add a catalytic amount of glacial acetic acid to the mixture.[10]
-
Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base ligand.
-
Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
Characterize the synthesized ligand using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a Schiff Base Metal Complex
The synthesized Schiff base ligand can be complexed with a metal salt (e.g., Cu(II), Mn(II), Cr(III)) using the following general procedure:
-
Dissolve the Schiff base ligand in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Add a solution of the metal salt in the same solvent to the ligand solution in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal).
-
Reflux the mixture for several hours.
-
Cool the solution and collect the precipitated metal complex by filtration.
-
Wash the complex with the solvent and dry it under vacuum.
-
Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, X-ray crystallography.
General Procedure for a Catalytic Test (A³ Coupling Example)
-
To a reaction vessel, add the aldehyde (1 mmol), amine (1.2 mmol), alkyne (1.5 mmol), and the catalyst (e.g., 1-5 mol%).[3]
-
Add the appropriate solvent (or conduct the reaction neat).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction by TLC or GC.
-
After completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired propargylamine.
-
Calculate the yield of the product.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the synthesis and evaluation of the proposed catalysts.
Figure 1. General workflow for the synthesis and catalytic testing of a novel catalyst.
Figure 2. Simplified proposed signaling pathway for the A³ coupling reaction.
Figure 3. Logical relationship for benchmarking the target catalyst against alternatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
- 7. Comparative study of new chromium-based catalysts for the selective tri- and tetramerization of ethylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient chromium-based catalysts for ethylene tri-/tetramerization switched by silicon-bridged/N,P-based ancillary ligands: a structural, catalytic and DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
A Comprehensive Guide to Cross-Reactivity Studies of Antibodies Against 4-((Pyridin-2-yloxy)methyl)benzaldehyde Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for conducting cross-reactivity studies of antibodies raised against 4-((Pyridin-2-yloxy)methyl)benzaldehyde-protein conjugates. Due to the novel nature of this specific hapten, this document outlines the essential experimental protocols, potential cross-reactants, and data presentation strategies necessary to thoroughly characterize the specificity of polyclonal or monoclonal antibodies.
Generation of Antibodies
To elicit an immune response and generate antibodies against the small molecule this compound (the hapten), it must first be conjugated to a larger carrier protein. This conjugate serves as the immunogen.
Experimental Workflow for Immunogen Synthesis and Antibody Production
Caption: Workflow for immunogen synthesis and antibody production.
Protocol for Hapten-Carrier Conjugation
A common strategy for conjugating a small molecule like this compound, which contains an aldehyde group, is to first introduce a carboxyl group via oxidation. This carboxyl group can then be coupled to primary amines on the carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays) using carbodiimide chemistry.
Materials:
-
This compound
-
Oxidizing agent (e.g., potassium permanganate)
-
Carrier protein (KLH or BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing
Procedure:
-
Oxidation of the Hapten: The aldehyde group of this compound is oxidized to a carboxylic acid to yield 4-((Pyridin-2-yloxy)methyl)benzoic acid.
-
Activation of the Carboxylated Hapten: Dissolve the carboxylated hapten in a suitable organic solvent (e.g., DMF), and then add EDC and NHS to activate the carboxyl group, forming an NHS ester.
-
Conjugation to Carrier Protein: Dissolve the carrier protein (KLH or BSA) in PBS. Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: Remove unreacted hapten and byproducts by dialysis against PBS.
-
Characterization: Confirm the conjugation ratio (hapten molecules per protein molecule) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Cross-Reactivity Assessment
Cross-reactivity is the ability of the antibodies to bind to molecules that are structurally similar to the original immunizing hapten. To assess this, a panel of structurally related compounds should be tested.
Potential Cross-Reactants
A selection of analogous compounds should be sourced or synthesized to test the specificity of the generated antibodies. These should ideally include molecules with modifications to the pyridine ring, the benzaldehyde moiety, and the linker.
| Compound Name | Structure | Rationale for Inclusion |
| Target Hapten | This compound | Positive Control |
| Analog 1 | 4-((Pyridin-3-yloxy)methyl)benzaldehyde | Isomeric change in pyridine ring position |
| Analog 2 | 4-((Pyridin-4-yloxy)methyl)benzaldehyde | Isomeric change in pyridine ring position |
| Analog 3 | 2-((Pyridin-2-yloxy)methyl)benzaldehyde | Change in substitution pattern on the benzene ring |
| Analog 4 | 4-(Pyridin-2-ylmethoxy)benzaldehyde | Variation in the linker between the rings |
| Analog 5 | 4-Phenoxymethylbenzaldehyde | Removal of the pyridine nitrogen |
| Analog 6 | Benzaldehyde | Core benzaldehyde structure |
| Analog 7 | 2-Phenoxypyridine | Pyridine-ether moiety without the benzaldehyde |
Experimental Protocols for Cross-Reactivity Testing
The following are standard immunoassays for determining antibody specificity and cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for quantifying the cross-reactivity of antibodies against small molecules. In this assay, the free hapten analog competes with a hapten-protein conjugate coated on the ELISA plate for binding to the antibody.
Experimental Workflow for Competitive ELISA
Caption: Workflow for a competitive ELISA experiment.
Protocol:
-
Coating: Coat a 96-well microtiter plate with 100 µL/well of the hapten-BSA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20, PBST).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) and incubate for 1-2 hours at room temperature.[1]
-
Competition: Prepare serial dilutions of the target hapten and each potential cross-reactant. In a separate plate or tubes, pre-incubate the diluted competitors with a constant, limiting concentration of the primary antibody for 30 minutes.
-
Incubation: Add 100 µL of the antibody-competitor mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL of an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[1][2]
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit a sigmoidal curve to determine the IC50 value (the concentration of competitor that inhibits 50% of antibody binding). Calculate the percent cross-reactivity using the formula: %Cross-Reactivity = (IC50 of Target Hapten / IC50 of Analog) x 100%
Hypothetical Data Presentation: Competitive ELISA
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 50 | 100 |
| 4-((Pyridin-3-yloxy)methyl)benzaldehyde | 500 | 10 |
| 4-((Pyridin-4-yloxy)methyl)benzaldehyde | 1000 | 5 |
| 2-((Pyridin-2-yloxy)methyl)benzaldehyde | 250 | 20 |
| 4-(Pyridin-2-ylmethoxy)benzaldehyde | 800 | 6.25 |
| 4-Phenoxymethylbenzaldehyde | > 10,000 | < 0.5 |
| Benzaldehyde | > 10,000 | < 0.5 |
| 2-Phenoxypyridine | > 10,000 | < 0.5 |
Western Blot (Dot Blot for Small Molecules)
While traditional Western blotting is for separating proteins, a dot blot adaptation can be used to assess antibody specificity against different hapten-protein conjugates.
Protocol:
-
Antigen Application: Prepare conjugates of each potential cross-reactant with a carrier protein (e.g., BSA). Spot 1-2 µL of each conjugate solution (e.g., at 1 mg/mL, 0.1 mg/mL, and 0.01 mg/mL) onto a nitrocellulose or PVDF membrane and let it air dry.
-
Blocking: Immerse the membrane in blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 1:1000 to 1:10,000 dilution) overnight at 4°C with agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Detection: Incubate the membrane with a chemiluminescent substrate (ECL) and visualize the signal using an imaging system.[4] The intensity of the dots will give a qualitative measure of antibody binding.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[5][6] This allows for a more detailed quantitative comparison of the antibody's interaction with the target hapten versus its analogs.
Protocol:
-
Chip Preparation and Ligand Immobilization: Covalently immobilize the primary antibody onto a sensor chip surface using amine coupling chemistry.[7]
-
Analyte Preparation: Prepare a series of dilutions for the target hapten and each potential cross-reactant in running buffer.
-
Binding Analysis: Inject the different concentrations of each analyte over the antibody-immobilized surface and a reference surface. Monitor the change in response units (RU) in real-time to generate sensorgrams.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to dissociate the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Hypothetical Data Presentation: Surface Plasmon Resonance
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 x 10⁻⁹ |
| 4-((Pyridin-3-yloxy)methyl)benzaldehyde | 2.0 x 10⁴ | 1.0 x 10⁻³ | 5.0 x 10⁻⁸ |
| 4-((Pyridin-4-yloxy)methyl)benzaldehyde | 1.1 x 10⁴ | 1.1 x 10⁻³ | 1.0 x 10⁻⁷ |
| 2-((Pyridin-2-yloxy)methyl)benzaldehyde | 4.0 x 10⁴ | 1.0 x 10⁻³ | 2.5 x 10⁻⁸ |
| 4-(Pyridin-2-ylmethoxy)benzaldehyde | 1.5 x 10⁴ | 1.2 x 10⁻³ | 8.0 x 10⁻⁸ |
| 4-Phenoxymethylbenzaldehyde | No Binding | No Binding | N/A |
| Benzaldehyde | No Binding | No Binding | N/A |
| 2-Phenoxypyridine | No Binding | No Binding | N/A |
Conclusion
A thorough cross-reactivity assessment is crucial for the validation of any antibody intended for use in immunoassays. By following the protocols outlined in this guide, researchers can systematically evaluate the specificity of antibodies raised against this compound. The combination of competitive ELISA for high-throughput screening, dot blot for qualitative confirmation, and SPR for detailed kinetic analysis will provide a comprehensive understanding of the antibody's binding profile. This ensures the development of reliable and specific tools for research and diagnostic applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Peptide-based Polyclonal Antibody Production against P110 Protein of Mycoplasma genitalium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
Comparative docking studies of 4-((Pyridin-2-yloxy)methyl)benzaldehyde analogues.
An objective comparison of the performance of benzaldehyde analogues with structural similarities to 4-((Pyridin-2-yloxy)methyl)benzaldehyde, supported by experimental and in-silico data from existing literature.
This guide provides a comparative overview of molecular docking and biological activity studies on several classes of benzaldehyde analogues that are structurally related to this compound. Due to a lack of comprehensive comparative studies on this specific compound series, this guide synthesizes available data on related structures to offer insights for researchers, scientists, and drug development professionals. The analogues discussed herein include benzyloxybenzaldehyde, benzimidazole-benzaldehyde, and trimethoxyphenyl pyridine derivatives, which have been evaluated against various biological targets.
Data Presentation: A Comparative Look at Structurally Related Analogues
The following table summarizes the biological activity of various benzaldehyde analogues from different studies. The data presented are IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. This allows for a quantitative comparison of the potency of these related compounds against different targets.
| Compound Class | Analogue/Compound | Target | IC50 (µM) | Reference |
| Benzyloxybenzaldehyde Derivatives | ABMM-15 | ALDH1A3 | 0.23 | [1] |
| ABMM-16 | ALDH1A3 | 1.29 | [1] | |
| Benzimidazole-based Benzaldehyde Derivatives | Compound 3 (3,4-dichloro substitution) | Acetylcholinesterase | 0.050 | |
| Compound 3 (3,4-dichloro substitution) | Butyrylcholinesterase | 0.080 | ||
| Compound 10 | Acetylcholinesterase | Not specified | ||
| Compound 10 | Butyrylcholinesterase | Not specified | ||
| Trimethoxyphenyl Pyridine Derivatives | Compound VI | HCT-116 (colorectal carcinoma) | 4.83 | |
| Compound VI | HepG-2 (hepatocellular carcinoma) | 3.25 | ||
| Compound VI | MCF-7 (breast cancer) | 6.11 | ||
| Compound VI | Tubulin Polymerization | 0.00892 (8.92 nM) | ||
| Compound Vb | Tubulin Polymerization | 0.02241 (22.41 nM) | ||
| Compound Vc | Tubulin Polymerization | 0.01764 (17.64 nM) | ||
| Compound Vf | Tubulin Polymerization | 0.02039 (20.39 nM) | ||
| Compound Vj | Tubulin Polymerization | 0.01075 (10.75 nM) |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The following represents a generalized, representative methodology for molecular docking studies based on standard practices in the field. This protocol is not specific to one study but reflects a typical workflow for such computational analyses.
1. Protein and Ligand Preparation:
-
Protein Structure Acquisition: The three-dimensional crystal structure of the target protein (e.g., ALDH1A3, Acetylcholinesterase, Tubulin) is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The structure is then energy-minimized to relieve any steric clashes.
-
Ligand Structure Preparation: The 2D structures of the benzaldehyde analogues are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized to obtain their most stable conformation.
2. Molecular Docking Simulation:
-
Binding Site Identification: The active site of the enzyme is identified, often based on the location of a co-crystallized ligand in the PDB structure. A docking grid is then generated around this binding site.
-
Docking Algorithm: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the active site of the protein. The docking algorithm explores various possible orientations and conformations of the ligand.[2]
-
Scoring Function: The binding affinity of each ligand-protein complex is estimated using a scoring function, which calculates a score (e.g., in kcal/mol) representing the predicted binding energy. The poses with the lowest energy scores are considered the most favorable.
3. Analysis of Docking Results:
-
Binding Mode Analysis: The predicted binding poses of the ligands are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
-
Correlation with Biological Activity: The docking scores are often correlated with experimentally determined biological activities (e.g., IC50 values) to validate the docking protocol and to understand the structure-activity relationships (SAR).
Visualizations: Workflow and Biological Pathways
The following diagrams illustrate a typical workflow for in-silico drug discovery and the biological pathways associated with the targets of the related benzaldehyde analogues.
Caption: A generalized workflow for in-silico drug discovery.
Caption: Simplified signaling pathways of relevant drug targets.
References
A Head-to-Head Comparison of Purification Techniques for 4-((Pyridin-2-yloxy)methyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a detailed comparison of two common and effective purification techniques for 4-((Pyridin-2-yloxy)methyl)benzaldehyde: bisulfite extraction and column chromatography. The selection of the optimal method depends on factors such as the nature of impurities, required purity, scale of the reaction, and available resources.
Performance Comparison
The following table summarizes the key performance indicators for each purification technique, offering a clear comparison to aid in method selection.
| Feature | Bisulfite Extraction | Column Chromatography |
| Principle | Reversible reaction with sodium bisulfite to form a water-soluble adduct, allowing for separation from organic impurities via liquid-liquid extraction.[1][2][3] | Differential adsorption of components onto a stationary phase (e.g., silica gel) and elution with a mobile phase. |
| Selectivity | Highly selective for aldehydes.[1][2] | Broad applicability for a wide range of compounds. |
| Speed | Rapid, typically completed in under 30 minutes.[1][4] | Can be time-consuming, from hours to days depending on the scale and separation difficulty. |
| Scalability | Easily scalable for larger quantities. | Can be challenging to scale up, often requiring larger columns and significant solvent volumes. |
| Purity | Generally yields high purity, effectively removing non-aldehyde contaminants. | Can achieve very high purity, depending on the stationary and mobile phases chosen. |
| Yield | High recovery rates are typically observed.[5] | Yield can be affected by factors such as compound stability on silica and tailing of peaks. |
| Cost | Uses common and inexpensive laboratory reagents. | Can be more expensive due to the cost of silica gel and large volumes of high-purity solvents. |
| Environmental Impact | Generates aqueous waste. | Generates significant organic solvent waste. |
Experimental Protocols
Bisulfite Extraction Protocol
This protocol is adapted from established methods for the purification of aromatic aldehydes.[1][4][5]
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Ethyl acetate or other suitable organic solvent
-
10% Sodium hydroxide solution
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite. The amount should be in molar excess relative to the aldehyde.
-
Shake the funnel vigorously for 5-10 minutes to ensure complete formation of the bisulfite adduct.
-
Add an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel and shake to extract any non-aldehyde impurities.
-
Separate the aqueous layer containing the bisulfite adduct from the organic layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.
-
To regenerate the aldehyde, carefully add a 10% sodium hydroxide solution to the aqueous layer until the solution is basic (pH > 10). This should be done in a fume hood as sulfur dioxide gas may be evolved.[1]
-
The purified this compound will precipitate out of the aqueous solution or can be extracted with an organic solvent.
-
If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.
Column Chromatography Protocol
This protocol is a standard method for the purification of organic compounds.[6][7]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Begin elution with a low-polarity mobile phase (e.g., petroleum ether/ethyl acetate 9:1).
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column. The optimal solvent system may need to be determined by thin-layer chromatography (TLC).
-
Collect fractions and monitor the elution of the desired compound using TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to yield the purified product.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for each purification technique.
Caption: Workflow for the purification of this compound via bisulfite extraction.
Caption: Workflow for the purification of this compound via column chromatography.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Assessing the batch-to-batch consistency of commercially available 4-((Pyridin-2-yloxy)methyl)benzaldehyde.
A Researcher's Guide to Assessing Batch-to-Batch Consistency of 4-((Pyridin-2-yloxy)methyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the consistency of chemical reagents is paramount to ensuring the reproducibility and validity of experimental results. This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules, including potential therapeutics and agrochemicals.[1] Variations in purity, impurity profiles, or the presence of residual solvents between different batches or from different suppliers can significantly impact reaction yields, downstream product quality, and ultimately, the interpretation of biological data.
This guide provides a comprehensive framework for assessing the batch-to-batch consistency of commercially available this compound. It outlines key analytical techniques, provides detailed experimental protocols, and offers a structure for comparing data across various lots.
Proposed Experimental Workflow for Consistency Assessment
A multi-pronged analytical approach is recommended to thoroughly characterize and compare different batches of this compound. The following workflow ensures a comprehensive evaluation of identity, purity, and potential contaminants.
Caption: Experimental workflow for assessing batch-to-batch consistency.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation available.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is crucial for quantifying the purity of the main compound and detecting any process-related impurities or degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate both polar and non-polar impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of each batch of this compound and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase initial mixture (80:20 Water:Acetonitrile).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the compound and to identify and quantify impurities that have protons.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Parameters:
-
Acquire a standard ¹H spectrum.
-
The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.
-
Pay close attention to the aldehydic proton signal (typically around 9.9-10.1 ppm) and the aromatic regions to identify any unexpected signals that may indicate impurities.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC or direct infusion pump.
-
Ionization Mode: Positive ESI mode is typically suitable for pyridine-containing compounds.
-
Analysis: Look for the protonated molecule [M+H]⁺. For this compound (C₁₃H₁₁NO₂), the expected monoisotopic mass is 213.08 g/mol , so the [M+H]⁺ ion should be observed at m/z 214.09.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a "fingerprint" of the molecule by identifying its functional groups. While less quantitative than HPLC, it is excellent for confirming the presence of key structural features and for rapid comparison between batches.
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Key Vibrational Bands:
-
~1700 cm⁻¹: Strong C=O stretch of the aldehyde.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch of the aldehyde.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyridine rings.
-
~1250-1000 cm⁻¹: C-O stretching vibrations.
-
-
Comparison: The FT-IR spectra of different batches should be overlaid. Any significant differences in peak position or the appearance of new peaks could indicate structural differences or impurities.
Data Presentation for Comparison
Summarizing the results in a clear, tabular format is essential for a direct comparison of different batches.
| Parameter | Batch A (Supplier 1) | Batch B (Supplier 1) | Batch C (Supplier 2) | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | Light yellow solid | Conforms to specification |
| HPLC Purity (%) | 99.5 | 99.3 | 98.1 | ≥ 98.0% |
| Largest Impurity (%) | 0.2 (at RRT 1.15) | 0.3 (at RRT 1.15) | 0.8 (at RRT 0.88) | ≤ 0.5% |
| Total Impurities (%) | 0.5 | 0.7 | 1.9 | ≤ 2.0% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms, minor impurity at 3.5 ppm | Conforms to reference |
| Mass Spec (m/z [M+H]⁺) | 214.09 | 214.09 | 214.08 | 214.09 ± 0.02 |
| FT-IR | Conforms to reference | Conforms to reference | Conforms to reference | Overlays with reference |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Application Context: A Hypothetical Signaling Pathway
Derivatives of this compound are often explored as inhibitors in various signaling pathways. Inconsistent purity could lead to the introduction of artifacts in biological assays. The diagram below illustrates a hypothetical pathway where a synthesized inhibitor, derived from our compound of interest, targets a key kinase.
References
Safety Operating Guide
Proper Disposal of 4-((Pyridin-2-yloxy)methyl)benzaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a compound featuring both pyridine and benzaldehyde moieties. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Potential Hazards:
-
May be harmful if swallowed or inhaled.
-
The toxicological properties have not been thoroughly investigated.[6]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or with a fume hood.[1][2][7] |
Disposal of Unused or Waste this compound
Disposal of the pure chemical or waste material should be handled by a licensed professional waste disposal service.[8] Do not dispose of this chemical down the drain or in regular trash.[7]
Step-by-Step Disposal Procedure:
-
Containerization: Carefully transfer the waste this compound into a designated, properly labeled, and sealable waste container.[9] The container should be made of a compatible material, such as glass or high-density polyethylene.[7]
-
Labeling: Clearly label the waste container with the chemical name: "Waste this compound," the approximate quantity, and any relevant hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][3][5]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal. The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[2][8]
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[2] For large spills, respiratory protection may be necessary.[9]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a spill pillow to contain the spill.[7][9] For solid spills, carefully sweep up the material to avoid creating dust.[1]
-
Collection: Once absorbed or swept, carefully transfer the contaminated material into a designated, sealable waste container.[1][9]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Disposal of Cleanup Materials: All contaminated cleanup materials, including absorbent pads, gloves, and wipes, must be placed in the sealed waste container and disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, thereby fostering a culture of safety and responsibility within the research community. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most current and comprehensive information.
References
- 1. fishersci.ca [fishersci.ca]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. gustavus.edu [gustavus.edu]
- 9. LCSS: PYRIDINE [web.stanford.edu]
Personal protective equipment for handling 4-((Pyridin-2-yloxy)methyl)benzaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-((Pyridin-2-yloxy)methyl)benzaldehyde. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][2][3][4] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3][4][5] |
| Flammability | While the compound is a solid, its parent compound, pyridine, is a flammable liquid.[5] Benzaldehyde is a combustible liquid.[4] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[1][2][6] | To protect against splashes and solid particulates. |
| Hand Protection | Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Nitrile gloves are not recommended for pyridine.[6] | Provides resistance to both pyridine and benzaldehyde moieties. Always inspect gloves before use and dispose of them properly.[1][3] |
| Body Protection | A fully-buttoned laboratory coat.[6][7] | To prevent skin contact. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[6][7][8] | To minimize inhalation of any dust or vapors. |
Experimental Workflow and Handling Protocol
The following workflow is designed to minimize exposure and ensure safe handling during experimental procedures involving this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and its parent compounds.
-
Put on all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood is operational and prepare the work surface by covering it with an absorbent, disposable liner.
-
Have an emergency eyewash station and safety shower readily accessible.[6]
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing, within the chemical fume hood to prevent inhalation of dust.
-
When dissolving the compound or using it in a reaction, add it slowly to the solvent or reaction mixture to avoid splashing.
-
Keep all containers of the compound tightly closed when not in use.[8]
-
-
Spill Management:
-
In case of a small spill, use an absorbent material like sand or vermiculite to contain it.[7]
-
Carefully collect the absorbed material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
| Waste Type | Collection Container | Labeling |
| Solid Waste | A clearly labeled, sealed, and compatible waste container. | "Hazardous Waste: this compound, Solid" |
| Liquid Waste | A clearly labeled, sealed, and compatible waste container. | "Hazardous Waste: this compound, Liquid" (also list solvents) |
| Contaminated PPE | A designated, sealed bag or container. | "Hazardous Waste: Contaminated PPE" |
Disposal Procedure:
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collection: Collect all waste in the appropriate, labeled containers.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal company.[3][9] Do not pour any waste down the drain.[3][10]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][11] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][11] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][12]
-
Specific Hazards: In a fire, poisonous gases such as nitrogen oxides and hydrogen cyanide may be produced.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][12]
References
- 1. angenechemical.com [angenechemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. gustavus.edu [gustavus.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. nj.gov [nj.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. carlroth.com [carlroth.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.ca [fishersci.ca]
- 12. wap.guidechem.com [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
